molecular formula C7H5N3O4 B1322224 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-64-6

6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No.: B1322224
CAS No.: 337463-64-6
M. Wt: 195.13 g/mol
InChI Key: JANHQSAAMLBUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C7H5N3O4 and its molecular weight is 195.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c11-6-3-14-4-1-2-5(10(12)13)8-7(4)9-6/h1-2H,3H2,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANHQSAAMLBUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one

An In-Depth Technical Guide to the Synthesis of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route to 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis of the analogous, non-nitrated compound, 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, is documented in chemical literature, and this guide extrapolates a viable pathway to its nitrated derivative, a structure with potential for further functionalization and biological evaluation.[1] The strategic introduction of a nitro group onto the pyridone ring offers a versatile handle for subsequent chemical modifications, making this a key target for library synthesis and lead optimization programs.

The proposed synthesis is a multi-step process commencing with the readily available starting material, 2-aminopyridine. The core of the strategy involves the sequential introduction of the required functional groups—a nitro group at the 5-position and a hydroxyl group at the 3-position of the pyridine ring—followed by the construction of the oxazinone ring.

Strategic Overview of the Synthetic Pathway

The synthesis of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one can be logically approached in two main stages: the synthesis of the key intermediate, 2-amino-5-nitropyridin-3-ol, and its subsequent cyclization to form the target pyridoxazinone.

Synthesis_OverviewStart2-AminopyridineStep1NitrationStart->Step1Intermediate12-Amino-5-nitropyridineStep1->Intermediate1Step2Diazotization & Hydrolysis(Proposed)Intermediate1->Step2Intermediate22-Amino-5-nitropyridin-3-olStep2->Intermediate2Step3AcylationIntermediate2->Step3Intermediate3N-(3-hydroxy-5-nitropyridin-2-yl)-2-chloroacetamideStep3->Intermediate3Step4IntramolecularCyclizationIntermediate3->Step4Product6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneStep4->Product

Caption: Overall synthetic strategy for 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-nitropyridin-3-ol

The successful synthesis of the target molecule hinges on the preparation of the crucial intermediate, 2-amino-5-nitropyridin-3-ol. This will be achieved through a two-step process starting from 2-aminopyridine.

Step 1.1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

The initial step involves the regioselective nitration of 2-aminopyridine to introduce a nitro group at the 5-position. This is a well-established transformation in pyridine chemistry. The amino group at the 2-position is an ortho-, para-director; however, under strongly acidic conditions, the pyridine nitrogen is protonated, deactivating the ring towards electrophilic substitution. The careful control of reaction conditions is therefore paramount to achieve the desired regioselectivity.

Experimental Protocol:

A preparation method for 5-nitro-2-aminopyridine involves the use of a microreactor for a continuous process, which offers advantages in terms of safety, reaction time, and yield compared to traditional batch methods.[3]

  • Preparation of Reaction Liquid I: An organic solvent is added to a 2-aminopyridine solution and mixed to obtain the first reaction liquid.[3]

  • Preparation of Reaction Liquid II: Concentrated nitric acid and concentrated sulfuric acid are mixed to create the second reaction liquid.[3]

  • Nitration in a Microreactor: The two reaction liquids are pumped into a microreactor. The reaction is heated to a temperature between 20-60 °C under atmospheric pressure.[3]

  • Work-up and Purification: After the reaction is complete, the product is separated and purified to yield a yellow solid of 5-nitro-2-aminopyridine.[3]

Causality Behind Experimental Choices:

  • Sulfuric Acid: Serves as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.

  • Controlled Temperature: The temperature is carefully controlled to prevent over-nitration and the formation of undesired byproducts.

  • Microreactor: The use of a microreactor allows for precise control over reaction parameters, enhancing safety and improving yield and purity.[3]

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
2-Aminopyridine94.111.007210Toxic, Irritant
Sulfuric Acid98.081.84337Corrosive, Oxidizer
Nitric Acid63.011.5183Corrosive, Oxidizer

Table 1: Properties of Reagents for Nitration.

Step 1.2: Proposed Synthesis of 2-Amino-5-nitropyridin-3-ol via Diazotization

The introduction of a hydroxyl group at the 3-position of 2-amino-5-nitropyridine is the most challenging step in this synthesis. A plausible approach involves the diazotization of a 2,3-diamino-5-nitropyridine precursor, followed by hydrolysis of the diazonium salt. This strategy is analogous to the synthesis of 2-hydroxy-5-nitropyridine from 2-aminopyridine.[4]

Proposed Sub-steps:

  • Reduction of 2-amino-5-nitropyridine: The nitro group of 2-amino-5-nitropyridine would first be reduced to an amino group to yield 2,5-diaminopyridine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Nitration of 2,5-diaminopyridine: The resulting 2,5-diaminopyridine would then be selectively nitrated at the 3-position. This step would require careful optimization to control the regioselectivity.

  • Diazotization and Hydrolysis: The resulting 2,3-diamino-5-nitropyridine would then undergo selective diazotization of the 3-amino group, followed by hydrolysis of the diazonium salt in an aqueous acidic medium to introduce the hydroxyl group.

Alternative Approach:

An alternative, though potentially more complex, route could involve the synthesis of a 2-amino-3-halogeno-5-nitropyridine intermediate, followed by nucleophilic substitution with a hydroxide source. The synthesis of 2-amino-3-hydroxypyridine derivatives from 2-amino-3,5-dihalogenopyridines has been reported and could be adapted.[5]

Part 2: Construction of the Pyridoxazinone Ring

With the key intermediate, 2-amino-5-nitropyridin-3-ol, in hand, the final stage of the synthesis involves the formation of the oxazinone ring. This is typically achieved through a two-step sequence of acylation followed by intramolecular cyclization.

Step 2.1: Acylation of 2-Amino-5-nitropyridin-3-ol

The amino group of 2-amino-5-nitropyridin-3-ol is acylated with a suitable two-carbon electrophile, such as chloroacetyl chloride or ethyl chloroacetate. The use of chloroacetyl chloride is common for the synthesis of related benzoxazinones.

Experimental Protocol (Adapted from similar reactions):

  • Dissolution: 2-Amino-5-nitropyridin-3-ol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the solution to act as an acid scavenger.

  • Acylation: The solution is cooled in an ice bath, and chloroacetyl chloride is added dropwise with stirring.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N-(3-hydroxy-5-nitropyridin-2-yl)-2-chloroacetamide.

Caption: Acylation of the key intermediate.

Step 2.2: Intramolecular Cyclization

The final step is the intramolecular cyclization of the N-(3-hydroxy-5-nitropyridin-2-yl)-2-chloroacetamide intermediate to form the desired 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. This reaction is typically base-mediated, where the hydroxyl group is deprotonated, and the resulting alkoxide attacks the electrophilic carbon of the chloroacetamide moiety, displacing the chloride ion.

Experimental Protocol (Adapted from similar reactions):

  • Dissolution: The crude N-(3-hydroxy-5-nitropyridin-2-yl)-2-chloroacetamide is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Base: A strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution.

  • Heating: The reaction mixture is heated to facilitate the cyclization. The optimal temperature and reaction time would need to be determined empirically.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, quenched with water, and the product is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the pure 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.

Cyclization_MechanismIntermediateN-(3-hydroxy-5-nitropyridin-2-yl)-2-chloroacetamideDeprotonationDeprotonationof Hydroxyl GroupIntermediate->DeprotonationBaseAlkoxideIntermediateAlkoxideDeprotonation->AlkoxideSN2IntramolecularSN2 AttackAlkoxide->SN2Product6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneSN2->Product

Caption: Intramolecular cyclization to form the pyridoxazinone ring.

Characterization of the Final Product

The structure of the synthesized 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one would be confirmed using a combination of spectroscopic techniques.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methylene protons of the oxazinone ring, and a broad singlet for the amide proton. The chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the lactam, and the methylene carbon of the oxazinone ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the target compound (C₇H₅N₃O₄).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the lactam, and the symmetric and asymmetric stretches of the nitro group.

Table 2: Expected Analytical Data for 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.

Safety and Handling

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. The reagents used in this synthesis, particularly concentrated acids, nitrating agents, and chloroacetyl chloride, are corrosive and toxic and should be handled with extreme care.

Future Perspectives

The successful synthesis of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one opens up avenues for further chemical exploration. The nitro group can be reduced to an amine, which can then be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies. The lactam nitrogen can also be a site for alkylation or arylation to introduce further diversity. These derivatives could be screened for a wide range of biological activities, contributing to the development of new therapeutic agents.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88499, 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. [Link]

  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Google Patents.
  • Google Patents.

An In-depth Technical Guide to the Chemical Properties of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one

An In-depth Technical Guide to the Chemical Properties of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, combining a pyridone ring, an oxazine ring, and a nitro functional group, suggests a rich chemical landscape and potential for diverse biological activities. This technical guide provides a comprehensive overview of the predicted and known chemical properties of this molecule, drawing upon data from analogous structures and foundational chemical principles. The guide will delve into its physicochemical characteristics, potential synthetic pathways, expected reactivity, and spectral properties. Due to the limited direct experimental data on this specific molecule, this guide leverages information from the parent scaffold, 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, and related nitro-containing heterocyclic systems to provide a robust and scientifically grounded resource for researchers.

Introduction to the Pyrido[3,2-b][1][2]oxazin-3(4H)-one Scaffold

The pyrido[1][2]oxazine core is a privileged heterocyclic system found in a variety of biologically active compounds.[3] The fusion of a pyridine ring with an oxazine ring creates a rigid, planar structure that can effectively interact with biological targets. The lactam functionality within the oxazine ring provides a hydrogen bond donor and acceptor, contributing to potential binding interactions. The pyridine nitrogen introduces a degree of basicity and can also participate in hydrogen bonding.[4] The overall electronic nature of this scaffold is influenced by the interplay between the electron-donating character of the ether oxygen and the amide nitrogen, and the electron-withdrawing nature of the pyridyl nitrogen and the carbonyl group.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

PropertyPredicted Value/InformationRationale and Comparative Insights
Molecular Formula C₇H₅N₃O₄Calculated based on the chemical structure.
Molecular Weight 195.13 g/mol Calculated based on the molecular formula.
Appearance Likely a yellow to orange crystalline solid.The nitro group is a chromophore that often imparts color to organic compounds. The parent compound, 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one, is a solid.
Melting Point Expected to be high (>200 °C).The parent compound has a melting point of 204-206 °C. The introduction of a nitro group and potential for strong intermolecular interactions (hydrogen bonding, dipole-dipole) would likely increase the melting point. For comparison, 6-Nitro-2H-1,4-benzoxazin-3(4H)-one has a melting point of 236-240 °C.[4]
Solubility Predicted to have low solubility in water and non-polar organic solvents. Likely soluble in polar aprotic solvents like DMSO and DMF.The polar nitro and carbonyl groups will increase polarity, but the overall rigid, fused-ring structure limits solubility in water. The parent compound is reported as a liquid form, suggesting it may have different solubility characteristics. However, the nitro analog is expected to be a solid with stronger crystal lattice forces.
pKa The amide N-H is expected to be weakly acidic. The pyridine nitrogen will be significantly less basic than pyridine itself due to the electron-withdrawing effects of the fused ring system and the nitro group.The electron-withdrawing nitro group will increase the acidity of the N-H proton and decrease the basicity of the pyridine nitrogen.

Synthesis and Reactivity

A plausible synthetic route to 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one involves the nitration of the parent scaffold, 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.

Synthesis2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one->6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneHNO₃, H₂SO₄

Caption: Proposed synthesis of the target compound via electrophilic nitration.

Proposed Synthetic Protocol: Nitration of 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

This protocol is adapted from the nitration of the analogous (2H)-1,4-benzoxazin-3(4H)-one.[5]

Materials:

  • 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one to concentrated sulfuric acid.

  • Stir the mixture until all the starting material has dissolved.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated solid product, 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, is then collected by vacuum filtration.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Chemical Reactivity

The chemical reactivity of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is dictated by the interplay of its functional groups.

Reactivitycluster_0Electrophilic Aromatic Substitutioncluster_1Nucleophilic Aromatic Substitutioncluster_2Reduction of Nitro Groupcluster_3Lactam ReactivityPyridine RingPyridine RingNitro Group (deactivating)Nitro Group (deactivating)Nitro Group (deactivating)->Pyridine RingActivated PositionsActivated PositionsNitro Group (activating)Nitro Group (activating)Nitro Group (activating)->Activated PositionsNitro GroupNitro GroupAmino GroupAmino GroupNitro Group->Amino Groupe.g., SnCl₂, HClAmide BondAmide BondHydrolysisHydrolysisAmide Bond->HydrolysisReductionReductionAmide Bond->Reduction

Spectroscopic Characterization of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Technical Guide for Researchers

Spectroscopic Characterization of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 6-Nitro-2H-pyrido[3,2-b][1]oxazin-3(4H)-one. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive and interpretative resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopic analysis and drawing comparisons with structurally related analogs, this guide will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for the identification and characterization of this molecule.

Introduction: The Significance of Spectroscopic Analysis

The structural elucidation of newly synthesized compounds is a cornerstone of modern chemistry, particularly in the realm of medicinal chemistry and drug discovery. Spectroscopic techniques such as NMR, IR, and MS provide a non-destructive means to probe the molecular architecture, offering invaluable insights into the connectivity of atoms, functional groups present, and the overall molecular weight. For a compound like 6-Nitro-2H-pyrido[3,2-b][1]oxazin-3(4H)-one, a derivative of the pyridoxazine scaffold, understanding its precise structure is paramount for predicting its biological activity and potential as a therapeutic agent. The introduction of a nitro group is expected to significantly influence its electronic properties and, consequently, its spectroscopic signatures.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The following predictions are based on the analysis of the parent compound, 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one, and the influence of the electron-withdrawing nitro group.

Experimental Considerations:

A detailed NMR analysis would typically involve dissolving the sample in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard. A standard NMR experiment would be run on a 400 MHz or higher field spectrometer to ensure adequate resolution of signals.

¹H NMR Spectral Analysis (Predicted):

The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.

  • Aromatic Protons: The pyridine ring protons will be the most informative. The introduction of the nitro group at the 6-position will significantly deshield the adjacent protons. We can expect two doublets in the aromatic region. The proton at C7 will be ortho to the nitro group and is expected to be the most downfield signal, likely in the range of δ 8.5-9.0 ppm. The proton at C8, being meta to the nitro group, will appear further upfield, likely around δ 7.5-8.0 ppm.

  • Methylene Protons (-O-CH₂-): The methylene protons of the oxazine ring are expected to appear as a singlet, as they are chemically equivalent. This signal is anticipated in the range of δ 4.5-5.0 ppm.

  • Amide Proton (-NH-): The amide proton will likely appear as a broad singlet due to quadrupole broadening and exchange with any trace amounts of water. Its chemical shift is highly dependent on the solvent and concentration and is expected to be in the range of δ 10.0-12.0 ppm in DMSO-d₆.

¹³C NMR Spectral Analysis (Predicted):

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to be the most downfield signal, appearing in the range of δ 160-170 ppm.

  • Aromatic Carbons: The pyridine ring carbons will show distinct chemical shifts. The carbon bearing the nitro group (C6) will be significantly deshielded. The other aromatic carbons will also have their chemical shifts influenced by the substituents.

  • Methylene Carbon (-O-CH₂-): The methylene carbon of the oxazine ring is expected to appear in the range of δ 65-75 ppm.

Table 1: Predicted NMR Data for 6-Nitro-2H-pyrido[3,2-b][1]oxazin-3(4H)-one

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-160-170
-O-CH₂-4.5-5.0 (s, 2H)65-75
-NH-10.0-12.0 (br s, 1H)-
C5a-140-150
C6-145-155
C78.5-9.0 (d)120-130
C87.5-8.0 (d)110-120
C9a-150-160

Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Workflow for NMR Analysis

NMR_Workflowcluster_prepSample Preparationcluster_acqData Acquisitioncluster_procData Processing & InterpretationDissolveDissolve Compoundin Deuterated SolventTMSAdd TMS StandardDissolve->TMSTubeTransfer toNMR TubeTMS->TubeSpectrometerPlace in NMRSpectrometerTube->SpectrometerAcquire_1HAcquire ¹H SpectrumSpectrometer->Acquire_1HAcquire_13CAcquire ¹³C SpectrumSpectrometer->Acquire_13CProcessProcess SpectraFourier TransformPhase CorrectionBaseline CorrectionAcquire_1H->ProcessAcquire_13C->ProcessIntegrateIntegrate Peaks(¹H NMR)Process->IntegrateAssignAssign Signals toMolecular StructureIntegrate->Assign

Caption: Workflow for acquiring and interpreting NMR spectra.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Nitro-2H-pyrido[3,2-b][1]oxazin-3(4H)-one is expected to show characteristic absorption bands for its key functional groups.

Experimental Considerations:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands:
  • N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide group.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1680-1720 cm⁻¹ due to the stretching vibration of the amide carbonyl group.

  • N-O Stretches (Nitro Group): The nitro group will exhibit two characteristic strong absorption bands. The asymmetric stretching vibration is expected around 1500-1560 cm⁻¹, and the symmetric stretching vibration will appear around 1340-1380 cm⁻¹.

  • C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds in the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibration of the ether linkage in the oxazine ring is expected to appear in the range of 1200-1300 cm⁻¹.

Table 2: Predicted IR Absorption Bands for 6-Nitro-2H-pyrido[3,2-b][1]oxazin-3(4H)-one

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3200-3400Medium
Aromatic C-H Stretch>3000Medium-Weak
Aliphatic C-H Stretch<3000Medium-Weak
C=O Stretch (Amide)1680-1720Strong
Asymmetric N-O Stretch1500-1560Strong
Symmetric N-O Stretch1340-1380Strong
C=N, C=C Stretches1400-1600Medium
C-O Stretch (Ether)1200-1300Medium

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Considerations:

The mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would be ideal for confirming the elemental composition.

Predicted Mass Spectrum:
  • Molecular Ion Peak (M⁺): The molecular formula for 6-Nitro-2H-pyrido[3,2-b][1]oxazin-3(4H)-one is C₇H₅N₃O₄. The calculated molecular weight is approximately 195.13 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak (or [M+H]⁺ in ESI) at m/z 195.

  • Fragmentation Pattern: The fragmentation of the molecular ion will provide further structural information. Key predicted fragmentation pathways include:

    • Loss of NO₂ (46 Da) to give a fragment at m/z 149.

    • Loss of CO (28 Da) from the lactam ring to give a fragment at m/z 167.

    • Subsequent loss of other small molecules such as HCN.

Molecular Structure and Key Fragments

MS_FragmentationM[M]⁺˙m/z 195F1[M - NO₂]⁺m/z 149M->F1- NO₂ (46 Da)F2[M - CO]⁺˙m/z 167M->F2- CO (28 Da)F3[M - NO₂ - CO]⁺m/z 121F1->F3- CO (28 Da)F2->F3- NO₂ (46 Da)

Caption: Predicted key fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 6-Nitro-2H-pyrido[3,2-b][1]oxazin-3(4H)-one. The detailed predictions for NMR, IR, and MS data offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. By understanding the expected spectroscopic signatures, scientists can more efficiently and accurately confirm the structure of their synthetic products, a critical step in the advancement of drug discovery and materials science. The provided methodologies and interpretative frameworks are grounded in fundamental spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88499, 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45480401, 2,2-dimethyl-6-nitro-2H,3H,4H-pyrido[3,2-b][1]oxazin-3-one. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2763683, 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. [Link].

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-Depth Technical Guide to the Potential Biological Activity of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one

An In-Depth Technical Guide to the Potential Biological Activity of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Untapped Potential

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. This guide focuses on a compound of significant interest: 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one . While direct experimental data for this specific molecule is not yet prevalent in the public domain, a comprehensive analysis of its structural components—the pyrido-oxazinone core and the nitro functional group—provides a compelling rationale for its potential as a biologically active agent. This document will serve as a technical roadmap for researchers, outlining the theoretical basis for its activity and providing detailed, field-proven methodologies for its investigation.

The Architectural Rationale: Deconstructing the Pharmacophore

The predicted biological activities of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one are not speculative but are rooted in the well-documented pharmacological profiles of its constituent chemical motifs.

  • The Pyrido[1][2]oxazine Scaffold: This heterocyclic system is a bioisostere of phenoxazine and is recognized for its rigid, planar structure, which is conducive to intercalation with biomacromolecules such as DNA and proteins. Recent studies have highlighted the potential of pyrido[2,3-b][1][2]oxazine-based inhibitors as potent and selective agents against EGFR kinase, including resistance mutations in non-small cell lung cancer (NSCLC).[3] This suggests a strong potential for anticancer applications. The oxazine ring itself is present in numerous bioactive compounds with a wide array of activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[4][5][6]

  • The Pyridazinone Core: The pyridazin-3(2H)-one moiety is a well-established pharmacophore with a remarkable spectrum of biological activities.[1] It is a core component in drugs with applications in cardiovascular diseases and oncology.[1] The literature is replete with examples of pyridazinone derivatives exhibiting potent anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[7][8][9]

  • The Nitro Group (NO₂): The introduction of a nitro group onto an aromatic or heterocyclic ring can profoundly influence its biological activity. The nitro group is a strong electron-withdrawing group, which can modulate the molecule's pharmacokinetic and pharmacodynamic properties. It is a known "structural alert" that can also be a key pharmacophore.[10] Nitro-substituted heterocycles have demonstrated significant antimicrobial and anti-inflammatory activities.[10] In the context of cancer, the nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species, a strategy employed in the design of hypoxia-activated prodrugs.

Hypothesized Biological Activities: Based on this structural analysis, 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a prime candidate for investigation in the following therapeutic areas:

  • Oncology: Potential as a cytotoxic agent, possibly through EGFR kinase inhibition or as a hypoxia-activated prodrug.

  • Inflammation: Potential as an anti-inflammatory agent, likely through the modulation of inflammatory mediators.

  • Infectious Diseases: Potential as an antimicrobial agent against a range of bacterial and fungal pathogens.

A Roadmap for Investigation: Experimental Protocols

To systematically evaluate the biological potential of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, a tiered approach to experimentation is proposed. The following protocols are based on established methodologies for similar compound classes.

In Vitro Cytotoxicity and Anticancer Activity

Objective: To determine the cytotoxic potential of the compound against a panel of human cancer cell lines and to elucidate its mechanism of action.

Protocol 1: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., BEAS-2B - normal lung) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A selective cytotoxicity index (SCI) can be calculated by dividing the CC₅₀ of the non-cancerous cell line by the CC₅₀ of the cancer cell line.[2]

Protocol 2: Apoptosis Assay by Flow Cytometry

  • Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Anti-inflammatory Activity

Objective: To assess the compound's ability to modulate key inflammatory pathways.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages.

  • Treatment: Seed cells in a 96-well plate and pre-treat with various concentrations of the compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vitro Antimicrobial Activity

Objective: To determine the compound's efficacy against a panel of pathogenic bacteria and fungi.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth.

  • Serial Dilution: Serially dilute the compound in a 96-well plate with broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation and Visualization

Clear and concise data presentation is paramount for interpreting experimental outcomes.

Table 1: Hypothetical In Vitro Cytotoxicity Data of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

Cell LineTypeIC₅₀ (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.1
HCT116Colon Carcinoma3.5
BEAS-2BNormal Lung> 100

Table 2: Hypothetical Antimicrobial Activity of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria32
Candida albicansFungus64

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships.

Experimental_Workflowcluster_synthesisCompound Synthesis & Characterizationcluster_screeningBiological Screeningcluster_mechanisticMechanistic StudiesSynthesisSynthesis of6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneCharacterizationStructural Confirmation(NMR, MS, IR)Synthesis->CharacterizationCytotoxicityCytotoxicity Screening(MTT Assay)Characterization->CytotoxicityAnti_inflammatoryAnti-inflammatory Assay(NO Inhibition)Characterization->Anti_inflammatoryAntimicrobialAntimicrobial Assay(MIC Determination)Characterization->AntimicrobialApoptosisApoptosis Assay(Flow Cytometry)Cytotoxicity->ApoptosisKinase_InhibitionEGFR Kinase AssayCytotoxicity->Kinase_Inhibition

Caption: A proposed experimental workflow for the comprehensive biological evaluation of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.

Apoptosis_PathwayCompound6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneEGFREGFR Signaling PathwayCompound->EGFRInhibitionROSReactive Oxygen Species(ROS) GenerationCompound->ROSInductionMitochondriaMitochondrial DysfunctionEGFR->MitochondriaDownregulationROS->MitochondriaInductionCaspase_ActivationCaspase Activation(Caspase-3, -9)Mitochondria->Caspase_ActivationCytochrome c releaseApoptosisApoptosisCaspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism of action of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in cancer cells.

Concluding Remarks and Future Directions

The structural attributes of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one strongly suggest a molecule with significant, yet unexplored, biological potential. The convergence of the pyrido-oxazinone core with a nitro substituent presents a compelling case for its investigation as a novel anticancer, anti-inflammatory, and antimicrobial agent. The experimental roadmap detailed in this guide provides a robust framework for elucidating its pharmacological profile. Future research should focus on a systematic evaluation of its activity, followed by lead optimization to enhance potency and selectivity while minimizing off-target effects. The journey from a molecule of interest to a clinically viable therapeutic is arduous, but for 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, it is a journey worth embarking upon.

References

  • Abdel-Razik, A. M., El-Sayed, M. A., & El-Sheshtawy, H. S. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 20(1), 1-28. [Link]

  • Sharma, S., & Kumar, P. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Gazzar, A. B. A. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Advances, 13(42), 29636-29651. [Link]

  • Varela-Ramirez, A., Aguilera, R. J., & Martinez, L. E. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Investigational New Drugs, 37(2), 221-231. [Link]

  • Singh, R., & Kumar, A. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Letters in Drug Design & Discovery, 19(10), 916-938. [Link]

  • Zykova, S. S., Odegova, T. F., Boichuk, A. G., & Galembikova, A. R. (2015). Synthesis and Pharmaco-Toxicological Characteristics of 3-Substituted 4-Hydroxy-6-Phenyl-3,4-Dihydro-2H-1,3-Oxazines. Pharmaceutical Chemistry Journal, 49(5), 312-315. [Link]

  • Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., ... & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(11), 6335-6359. [Link]

  • Gheorghita, D., Bejan, V., Drochioiu, G., & Mangalagiu, I. I. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 25(11), 2533. [Link]

  • Fallacara, A. L., & Sbardella, G. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 23(15), 8567. [Link]

  • Librowski, T., Czarnecki, R., & Marona, H. (2013). Nitrogen, Oxygen or Sulfur Containing Heterocyclic Compounds as Analgesic Drugs Used as Modulators of the Nitroxidative Stress. Current Medicinal Chemistry, 20(3), 365-381. [Link]

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 125-128. [Link]

  • Nabil, S., El-Sayed, W. A., & El-Gazzar, A. R. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27. [Link]

  • Zapol'skii, V. A., Bürgi, M., Oggero, M., Bollati-Fogolín, M., & Kaufmann, D. E. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][7]triazin-7(6H)-ones and Derivatives. Molecules, 28(18), 6649. [Link]

  • Martínez-Alvarez, R., & Herrera, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. [Link]

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[1][3]-Oxazine Derivatives. Der Pharma Chemica, 10(6), 114-121. [Link]

  • Sindhu, T. J., & Suresha, K. M. (2013). Biological activities of oxazine and its derivatives: A review. International Journal of Pharma Sciences and Research, 4(11), 142-151. [Link]

  • Nowak, M., & Golebiewski, W. M. (2022). Synthesis and Biological Activity of 1, 3, 4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413. [Link]

  • Mantu, D., Luca, M. C., Moldoveanu, C., & Antoci, V. (2007). Antimicrobial activity of new pyridazine derivatives. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 111(2), 527-531. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Gazzar, A. B. A. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Patel, K. D., & Patel, N. K. (2012). Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education & Research, 3(3), 336-341. [Link]

An In-depth Technical Guide to 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one: Synthesis, Postulated History, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the chemistry and potential significance of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of direct historical accounts of its discovery, this document provides a comprehensive overview based on the synthesis of its core structure, established nitration methodologies, and the known biological activities of related compounds. This guide is structured to offer a foundational understanding for researchers exploring this and similar molecular scaffolds.

Introduction to the Pyrido[3,2-b]oxazine Scaffold

The 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one core is a significant heterocyclic system. It is a fusion of a pyridine and a 1,4-oxazine ring, a scaffold that is present in a variety of biologically active compounds[3]. The inherent chemical properties of this bicyclic system make it an attractive starting point for the design of novel therapeutic agents. The presence of nitrogen and oxygen heteroatoms, along with the lactam functionality, provides multiple points for chemical modification and interaction with biological targets.

Derivatives of the broader pyridoxazine class have been investigated for a range of pharmacological activities, including as EGFR-TK inhibitors in cancer research and as nonsteroidal mineralocorticoid antagonists[2][4]. The core structure's rigidity and potential for diverse substituent placement allow for the fine-tuning of its physicochemical and pharmacological properties.

The Unrecorded History and Postulated Discovery

As of the latest literature review, there is no specific documented discovery or historical account of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one. It is plausible that this compound was first synthesized as part of a larger library of compounds during a screening campaign or as a research intermediate that was not individually reported.

The "discovery" of such a molecule in a modern context would likely follow a rational design approach. This would involve the identification of the parent 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one scaffold as a promising pharmacophore, followed by the deliberate introduction of a nitro group to modulate its electronic properties and biological activity. The nitro group is a well-known functional group in medicinal chemistry, often incorporated to enhance or introduce specific biological effects[5][6][7].

Synthesis and Chemical Properties

The synthesis of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one would logically proceed in two key stages: the synthesis of the parent 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one core, followed by its nitration.

Synthesis of the 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one Core

A standard and effective method for the synthesis of the 2H-1,4-pyridooxazin-3-(4H)-one scaffold involves the condensation of 2-amino-3-hydroxypyridine with chloroacetyl chloride[3].

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-hydroxypyridine in a suitable aprotic solvent (e.g., dioxane or THF).

  • Addition of Reagent: Slowly add an equimolar amount of chloroacetyl chloride to the solution at room temperature. The reaction is typically exothermic.

  • Reaction Conditions: The reaction mixture is then heated to reflux for several hours to ensure the completion of the cyclization.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.

Synthesis_Core 2-amino-3-hydroxypyridine 2-amino-3-hydroxypyridine Intermediate Intermediate 2-amino-3-hydroxypyridine->Intermediate + Chloroacetyl Chloride 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Intermediate->2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Cyclization (Reflux)

Caption: Synthesis of the 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one core.

Postulated Nitration of the Core Structure

The introduction of a nitro group onto the pyridoxazine ring would likely be achieved through electrophilic aromatic substitution. The position of nitration is directed by the existing substituents on the pyridine ring. Based on the electronic properties of the fused ring system, the 6-position is a plausible site for nitration. Nitration of the related (2H)-1,4-benzoxazin-3(4H)-one has been shown to yield the 6-nitro derivative when using a mixture of sulfuric and nitric acid[8].

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a flask cooled in an ice bath, carefully add 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5 °C) for a specified period. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude nitro-derivative. The precipitate is then filtered, washed with cold water until neutral, and dried. Purification can be achieved by column chromatography or recrystallization.

Nitration Core_Scaffold 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Nitro_Product 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one Core_Scaffold->Nitro_Product Nitrating_Agent H2SO4 / HNO3 Nitrating_Agent->Nitro_Product

Caption: Postulated nitration of the core scaffold.

Physicochemical Properties

The physicochemical properties of the parent compound, 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, are available in public databases[9]. The introduction of a nitro group would be expected to alter these properties significantly.

Property2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one[9]6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one (Predicted)
Molecular Weight 150.13 g/mol 195.13 g/mol
Molecular Formula C7H6N2O2C7H5N3O4
LogP -0.4Higher (more lipophilic)
Polar Surface Area 58.6 ŲHigher
Acidity/Basicity Weakly acidic/basicMore acidic due to the electron-withdrawing nitro group

Potential Biological Activity and Mechanism of Action

While no specific biological data exists for 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one, the activities of related compounds provide a basis for speculation.

The Role of the Nitro Group

The nitro group is a strong electron-withdrawing group and can significantly influence a molecule's biological activity. Nitroaromatic compounds are known to be bioreducible, and their activity is often linked to the formation of reactive nitroso and hydroxylamine intermediates under hypoxic conditions. This mechanism is the basis for the antimicrobial and cytotoxic effects of many nitro-containing drugs[5][6]. The nitro group can act as both a pharmacophore and a toxicophore, a crucial consideration in drug design[7].

Inferred Biological Activities
  • Antimicrobial Activity: Many nitro-containing heterocyclic compounds exhibit potent antibacterial and antiparasitic properties. The mechanism often involves the reduction of the nitro group within the microbial cell, leading to the generation of toxic radical species that damage DNA and other vital macromolecules[6].

  • Anticancer Activity: The pyrido[2,3-b][1][2]oxazine scaffold has been explored for its potential as an anticancer agent, particularly as an EGFR-TK inhibitor[2]. The introduction of a nitro group could potentially enhance this activity or introduce a new mechanism of action, such as hypoxia-activated cytotoxicity.

  • Enzyme Inhibition: The rigid, planar structure of the pyridoxazinone core makes it a suitable candidate for binding to the active sites of various enzymes. The specific substitution pattern will determine its selectivity and potency.

Biological_Potential Core 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one Antimicrobial Antimicrobial Activity Core->Antimicrobial Bioreduction of Nitro Group Anticancer Anticancer Activity Core->Anticancer EGFR-TK Inhibition? Hypoxia-activated cytotoxicity? Enzyme_Inhibition Enzyme Inhibition Core->Enzyme_Inhibition Active Site Binding

Caption: Postulated biological activities of the target compound.

Future Directions and Conclusion

The study of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one represents an unexplored area of medicinal chemistry. The lack of historical data presents an opportunity for novel research. The synthetic routes outlined in this guide provide a clear path to obtaining this compound for biological evaluation.

Future research should focus on:

  • Definitive Synthesis and Characterization: The synthesis and full spectroscopic characterization of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one are paramount.

  • Biological Screening: A comprehensive screening of the compound against a panel of microbial strains and cancer cell lines would elucidate its potential therapeutic applications.

  • Mechanism of Action Studies: Should biological activity be confirmed, detailed mechanistic studies would be necessary to understand its mode of action at the molecular level.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations in the position of the nitro group and other substituents would provide valuable SAR data for lead optimization.

References

  • Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed. Available at: [Link]

  • Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. Available at: [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH. Available at: [Link]

  • Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives. MDPI. Available at: [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - PubMed Central. Available at: [Link]

  • 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. PubChem. Available at: [Link]

  • Synthesis and Biological Activities of[1][10]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Identification of Morpholino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-ones as Nonsteroidal Mineralocorticoid Antagonists. PubMed. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. Available at: [Link]

  • Synthesis and biological activity of some nitrone compounds. ResearchGate. Available at: [Link]

  • Synthesis and Reactions of Some Fused Oxazinone, Pyrimidinone, Thiopyrimidinone, and Triazinone Derivatives with a Thiophene Ring as Analgesic, Anticonvulsant, and Antiparkinsonian Agents. ResearchGate. Available at: [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. Available at: [Link]

  • The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]

  • Discovery of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. PubMed. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. PMC - NIH. Available at: [Link]

  • Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. ResearchGate. Available at: [Link]

Sources

Navigating the Solubility Landscape of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Preclinical Research

In the realm of drug discovery and development, understanding the solubility of a lead compound is a pivotal, non-negotiable prerequisite for advancing any potential therapeutic agent. Solubility dictates a compound's bioavailability, influences its formulation, and ultimately impacts its efficacy and safety profile. This guide provides an in-depth technical exploration of the solubility of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, with a particular focus on Dimethyl Sulfoxide (DMSO), the universal solvent in early-stage research, and extend the discussion to other common laboratory solvents. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently assess and manage the solubility of this and similar chemical entities.

Deconstructing Solubility: A Molecular Perspective

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. The solubility of a solute in a solvent is a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The extent to which a solute dissolves is determined by the thermodynamic favorability of the interactions between solute and solvent molecules compared to the interactions between the solute molecules themselves and the solvent molecules themselves.

For 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one, its chemical architecture offers key insights into its potential solubility:

  • Polar Functional Groups: The presence of a nitro group (-NO2), a lactam ring, and an ether linkage introduces significant polarity to the molecule. These groups are capable of engaging in dipole-dipole interactions and forming hydrogen bonds (the lactam N-H as a donor and the carbonyl, ether, and nitro oxygens as acceptors).

  • Aromatic System: The pyridoxazine core is an aromatic heterocyclic system, which can participate in π-π stacking interactions.

  • Overall Molecular Properties: Based on the structure of the related compound, 2,2-dimethyl-6-nitro-2H,3H,4H-pyrido[3,2-b][1]oxazin-3-one, we can infer key properties. This related molecule has a molecular weight of 223.19 g/mol , a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5.[2][3] The XLogP3 value of 0.9 suggests a relatively balanced lipophilicity.[2][3]

These structural features suggest that 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one will exhibit favorable solubility in polar solvents capable of hydrogen bonding and solvating the polar functionalities.

Solvent Selection: A Strategic Approach for Preclinical Studies

The choice of solvent is a critical decision in early-stage drug discovery, impacting everything from initial screening assays to formulation development.[4] A judicious selection requires a balance of solubilizing power, compatibility with biological assays, and consideration of downstream applications.[4][5]

Dimethyl Sulfoxide (DMSO): The Preeminent Solvent for Primary Screening

DMSO is a highly polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[1][6][7] Its utility in drug discovery is nearly universal for the preparation of stock solutions for high-throughput screening.[8][9]

Key Properties of DMSO:

  • High Polarity: Its strong dipole moment allows it to effectively solvate polar molecules.

  • Aprotic Nature: It does not donate hydrogen bonds, which can be advantageous in preventing unwanted reactions with the solute.

  • Miscibility: DMSO is miscible with a broad range of organic solvents and water, offering flexibility in experimental design.[1][7]

  • Biocompatibility at Low Concentrations: While neat DMSO can be toxic to cells, it is generally well-tolerated at the low concentrations typically used in cellular assays (often <0.5%).

Given the polar nature of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one, it is anticipated to have high solubility in DMSO. This makes DMSO an ideal choice for preparing concentrated stock solutions for initial biological screening.

A Broader Palette: Solubility in Other Common Laboratory Solvents

While DMSO is the workhorse for stock solutions, understanding a compound's solubility in other solvents is crucial for subsequent stages of development, such as purification, formulation, and in vivo studies. The solubility of heterocyclic compounds can be influenced by the choice of solvent.[10]

SolventTypePolarity IndexKey Characteristics & Predicted Solubility for 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one
Water Polar Protic10.2While possessing polar groups, the overall aromatic structure may limit high aqueous solubility.[10] Solubility is likely to be low to moderate. The basicity and acidity of the heterocycle will influence its solubility in aqueous solutions of different pH.[11]
Ethanol Polar Protic4.3Capable of hydrogen bonding, ethanol is expected to be a reasonably good solvent for this compound.
Methanol Polar Protic5.1Similar to ethanol, its high polarity and hydrogen bonding capacity suggest good solubility.
Acetonitrile Polar Aprotic5.8A polar aprotic solvent that should be capable of dissolving the compound due to its polarity.
Dichloromethane (DCM) Nonpolar3.1Lower polarity suggests that DCM will be a poorer solvent compared to more polar options.
N,N-Dimethylformamide (DMF) Polar Aprotic6.4A strong polar aprotic solvent, similar to DMSO, and is expected to be an excellent solvent for this compound.

Table 1: Predicted Solubility of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one in Common Solvents.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate and reproducible research. The following is a robust, step-by-step protocol for determining the thermodynamic solubility of a compound. This method is designed to be a self-validating system, ensuring the generation of trustworthy data.

Workflow for Thermodynamic Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis prep1 Weigh excess solid compound prep2 Add to a known volume of solvent prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow to equilibrate for a set time (e.g., 24-48 hours) equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Carefully collect the supernatant sep1->sep2 ana1 Prepare serial dilutions of the supernatant sep2->ana1 ana2 Quantify concentration using a validated analytical method (e.g., HPLC-UV) ana1->ana2 ana3 Compare against a standard curve ana2->ana3

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Detailed Step-by-Step Methodology

Materials:

  • 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one (solid)

  • Selected solvents (e.g., DMSO, water, ethanol)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one (e.g., 5-10 mg) into a microcentrifuge tube or glass vial. The key is to have undissolved solid remaining after equilibration.

    • Add a precise volume of the chosen solvent (e.g., 1 mL) to each tube.[12]

  • Equilibration:

    • Securely cap the tubes and place them on an orbital shaker or vortex mixer.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[13] This ensures that the solvent is fully saturated with the compound.

  • Phase Separation:

    • After equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.[13]

    • Carefully collect the supernatant, being cautious not to disturb the solid pellet. This supernatant represents the saturated solution.

  • Quantification:

    • Prepare a standard curve by dissolving a known mass of the compound in the solvent to create a stock solution of known concentration. Perform serial dilutions to generate a series of standards with decreasing concentrations.

    • Prepare a dilution series of the saturated supernatant.

    • Analyze the standards and the diluted supernatant samples using a validated HPLC-UV method. The wavelength for detection should be chosen based on the UV absorbance maximum of the compound.

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

    • Determine the concentration of the compound in the diluted supernatant samples by interpolating their peak areas on the calibration curve.

    • Calculate the solubility of the compound by multiplying the concentration of the diluted supernatant by the dilution factor.

Data Presentation:

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25[Experimental Value][Calculated Value]
Water25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Other Solvents25[Experimental Value][Calculated Value]

Table 2: Experimentally Determined Solubility of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one.

Practical Implications and Strategic Considerations

A thorough understanding of the solubility of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one has direct and significant implications for its progression as a drug candidate:

  • Stock Solution Preparation: The high solubility in DMSO facilitates the preparation of concentrated stock solutions, which are essential for high-throughput screening and other in vitro assays. It is crucial to note the maximum solubility to avoid precipitation upon storage or dilution.

  • Assay Development: When diluting a DMSO stock solution into an aqueous assay buffer, it is imperative to ensure that the final concentration of the compound does not exceed its aqueous solubility limit to avoid precipitation and inaccurate results. The final concentration of DMSO should also be kept to a minimum to mitigate solvent-induced artifacts.

  • Formulation Development: For in vivo studies, the limited aqueous solubility will likely necessitate the use of formulation strategies such as co-solvents, surfactants, or complexation agents to achieve the desired drug exposure.

  • Structure-Activity Relationship (SAR) Studies: Modifications to the heterocyclic scaffold can significantly impact solubility.[11] Integrating solubility assessment early and consistently in SAR studies can guide the design of analogues with improved physicochemical properties.

Conclusion

For any research program involving this or similar compounds, the experimental determination of solubility should be considered a foundational dataset. The protocol outlined in this guide provides a reliable framework for generating high-quality, reproducible solubility data, thereby enabling informed decision-making and accelerating the journey from a promising hit to a viable clinical candidate.

References

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • PubChem. (n.d.). 2,2-dimethyl-6-nitro-2H,3H,4H-pyrido[3,2-b][1]oxazin-3-one. Retrieved from [Link]

  • MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ACS Publications. (2022, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. Retrieved from [Link]

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • IntechOpen. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Green solvents for eco-friendly synthesis of bioactive heterocycles. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvents to Fragments to Drugs: MD Applications in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. Retrieved from [Link]

  • Fiveable. (n.d.). Heterocyclic aromatic compounds | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Environmental Sciences Europe. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from [Link]

  • Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Retrieved from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

  • Chem-Space. (n.d.). Applications of DMSO. Retrieved from [Link]

  • MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

Sources

Navigating the Synthesis and Application of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Technical Guide for Researchers

Navigating the Synthesis and Application of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide is designed for researchers, medicinal chemists, and drug development professionals interested in the synthesis and potential applications of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. Acknowledging the current lack of direct commercial suppliers for this specific compound, this document provides a comprehensive overview of synthetic strategies, potential therapeutic relevance based on analogous structures, and essential technical data for its handling and characterization. The pyrido[1][2]oxazine scaffold is a privileged heterocyclic system in medicinal chemistry, and its nitro-substituted derivative represents a compound of interest for exploring novel therapeutic agents.

Commercial Availability and Strategic Sourcing

However, the parent scaffold, 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one , is commercially available from suppliers such as Sigma-Aldrich (CAS Number: 20348-09-8). This compound can serve as a crucial starting material for the synthesis of the target nitro-derivative. Additionally, various substituted pyridines and benzoxazines, which can be precursors or serve as reference compounds, are widely available.

Table 1: Key Starting Materials and Structurally Related Compounds

Compound NameCAS NumberNotes
2H-Pyrido[3,2-b][1][2]oxazin-3(4H)-one20348-09-8Parent scaffold for nitration.
2-Amino-3-hydroxypyridine16867-03-1Key precursor for the synthesis of the pyridoxazinone core.
Chloroacetyl chloride79-04-9Reagent for cyclization to form the oxazinone ring.
6-Nitro-2H-1,4-benzoxazin-3(4H)-one81721-87-1Commercially available benzoxazine analog for comparative studies.

Synthetic Strategies: A Roadmap to 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

The synthesis of the target compound can be logically approached in two main stages: the construction of the core 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one ring system, followed by electrophilic nitration.

Synthesis of the 2H-Pyrido[3,2-b][1][2]oxazin-3(4H)-one Scaffold

A common and effective method for the synthesis of the pyridoxazinone core involves the condensation of 2-amino-3-hydroxypyridine with a suitable two-carbon electrophile, followed by cyclization.[3]

Protocol 1: Synthesis of 2H-Pyrido[3,2-b][1][2]oxazin-3(4H)-one

  • N-Acylation: Dissolve 2-amino-3-hydroxypyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add chloroacetyl chloride dropwise with vigorous stirring. The reaction is exothermic and releases HCl. An acid scavenger (e.g., triethylamine or pyridine) may be used.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion of the acylation, add a base such as potassium carbonate or sodium hydride to facilitate the intramolecular Williamson ether synthesis, leading to the cyclized product.

  • The reaction mixture is typically heated to reflux to drive the cyclization to completion.

  • Work-up and Purification: After cooling, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Synthesis_ScaffoldA2-Amino-3-hydroxypyridineCN-(3-hydroxypyridin-2-yl)-2-chloroacetamide(Intermediate)A->CAcylationBChloroacetyl chlorideB->CD2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-oneC->DIntramolecularCyclization (Base)

Caption: Synthetic pathway to the pyridoxazinone core.

Electrophilic Nitration of the Pyridoxazinone Scaffold

The introduction of a nitro group onto the pyridoxazinone ring is an electrophilic aromatic substitution reaction. The position of nitration is directed by the existing substituents on the pyridine ring. Based on studies of the analogous (2H)-1,4-benzoxazin-3(4H)-one system, nitration is expected to occur at the 6-position.[4]

Protocol 2: Nitration of 2H-Pyrido[3,2-b][1][2]oxazin-3(4H)-one

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (-10 to 0 °C), slowly add concentrated nitric acid to concentrated sulfuric acid with careful stirring.

  • Nitration Reaction: Dissolve the synthesized 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the pyridoxazinone solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time (e.g., 1-2 hours), monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product can be collected by filtration.

  • Purification: The crude 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one should be thoroughly washed with cold water to remove residual acid and then purified, typically by recrystallization from a suitable solvent like ethanol or acetic acid.

Nitration_ReactionScaffold2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-oneProduct6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneScaffold->ProductReagentsHNO₃ / H₂SO₄Reagents->ProductElectrophilic AromaticSubstitution

Caption: Nitration of the pyridoxazinone scaffold.

Potential Applications in Drug Discovery

While 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one itself has not been extensively studied, the broader class of pyridoxazinones and related nitrogen-containing heterocycles exhibit a wide range of biological activities, suggesting potential avenues of research for this compound.[5]

Anticancer Activity

The pyridoxazine scaffold has been identified as a promising core for the development of anticancer agents. Notably, derivatives of pyrido[2,3-b][1][2]oxazine have been synthesized and evaluated as epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors, which are crucial targets in non-small cell lung cancer.[6] The introduction of a nitro group, a well-known pharmacophore in medicinal chemistry, could modulate the electronic properties and binding interactions of the molecule, potentially leading to enhanced or novel anticancer activities.[7]

Antimicrobial and Anti-inflammatory Properties

Oxazinone derivatives are known to possess antimicrobial and anti-inflammatory properties.[8] The nitroaromatic moiety is also present in several antimicrobial drugs. Therefore, 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one could be a candidate for screening against various bacterial and fungal strains, as well as in assays for anti-inflammatory activity.

Kinase Inhibition

The structural features of the pyridoxazinone core make it an attractive scaffold for designing kinase inhibitors. Kinases play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The exploration of this compound in kinase inhibitor screening programs could uncover novel therapeutic leads.

Physicochemical and Spectroscopic Characterization

The successful synthesis of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one requires thorough characterization to confirm its identity and purity. Standard analytical techniques should be employed.

Table 2: Predicted Physicochemical Properties and Expected Analytical Data

Property/TechniqueExpected Value/Observation
Molecular Formula C₇H₅N₃O₄
Molecular Weight 195.13 g/mol
Appearance Likely a pale yellow to yellow solid.
¹H NMR Aromatic protons on the pyridine ring will show characteristic shifts and coupling patterns. The methylene protons of the oxazine ring will appear as a singlet. The N-H proton will be a broad singlet.
¹³C NMR Signals corresponding to the carbonyl carbon, aromatic carbons, and the methylene carbon are expected.
Mass Spectrometry The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to the molecular weight.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (amide), and asymmetric and symmetric stretching of the NO₂ group are expected.
High-Performance Liquid Chromatography (HPLC) A primary method for assessing purity.[9]

Safety, Handling, and Storage

CAUTION: Nitroaromatic compounds are classified as hazardous and potentially explosive.[10][11] They can be toxic and are often skin and respiratory irritants.[12]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[12] Nitro compounds can be absorbed through the skin.[12] Use appropriate tools for transfer to avoid generating dust.

  • Thermal Stability: Be aware that nitro compounds can decompose exothermically, sometimes violently, especially when heated or in the presence of impurities.[13] Avoid excessive heating and potential sources of ignition.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, reducing agents, and oxidizers.[11] Keep the container tightly sealed.

Conclusion

6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one represents a synthetically accessible yet underexplored molecule with significant potential in drug discovery. While not commercially available, this guide provides a clear synthetic pathway, highlights its potential therapeutic applications based on the established bioactivity of its structural motifs, and outlines the necessary procedures for its characterization and safe handling. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the investigation of this and related compounds, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - PubMed Central. [Link]

  • (2025). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. [Link]

  • (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • (Date unavailable). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. PubMed. [Link]

  • (Date unavailable). Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. PMC - NIH. [Link]

  • (Date unavailable). 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. PubChem. [Link]

  • (Date unavailable). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. IJSDR. [Link]

  • (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. [Link]

  • (Date unavailable). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • (Date unavailable). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. MDPI. [Link]

  • (2025). Spectrophotometric methods for analysis of different dosage forms containing pyridoxine hydrochloride. ResearchGate. [Link]

  • (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • (Date unavailable). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • (2016). Spectrophotometric methods for analysis of different dosage forms containing pyridoxine hydrochloride. European Journal of Chemistry. [Link]

  • (Date unavailable). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate. [Link]

  • (2011). Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. PubMed. [Link]

  • (Date unavailable). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives throug. Journal of Applied Science and Engineering (JASE). [Link]

  • (Date unavailable). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH. [Link]

  • (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. ResearchGate. [Link]

  • (Date unavailable). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • (Date unavailable). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • (2005). Nitroaromatic Compounds. Wikisource. [Link]

  • (2024). A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. IJNRD. [Link]

  • (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. [Link]

  • (2025). Biological Activities of Pyrazoline Derivatives -A Recent Development. ResearchGate. [Link]

  • (Date unavailable). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. ilo.org. [Link]

Methodological & Application

in vitro assay protocols for 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the In Vitro Characterization of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one

Authored by: Gemini, Senior Application Scientist
Abstract

This document provides a comprehensive suite of detailed in vitro assay protocols for the initial biological characterization of the novel heterocyclic entity, 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one. The proposed testing cascade is strategically designed based on the compound's key structural features: a pyridoxazinone core and an aromatic nitro group. These motifs are associated with a wide range of pharmacological activities and potential toxicological liabilities. The protocols herein are intended for researchers, scientists, and drug development professionals, offering robust, self-validating methodologies to assess cytotoxicity, genotoxicity, and potential mechanisms of action, including enzyme inhibition and receptor binding. Each protocol is presented with a clear scientific rationale, step-by-step instructions, and guidance for data interpretation, establishing a foundational dataset for further development of this compound.

Introduction: A Rationale for a Structured Assay Cascade

The compound 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one is a heterocyclic molecule featuring a fused pyrido-oxazine ring system, which is structurally related to scaffolds known for diverse biological activities, including anticancer and anti-inflammatory properties[1][2]. The presence of the 6-nitro substituent is a critical structural alert that warrants careful investigation. Aromatic nitro compounds are known to be susceptible to metabolic reduction, a process that can lead to the formation of reactive intermediates. This has two major implications:

  • Potential for Bioactivation: Under hypoxic conditions, such as those found in solid tumors, the nitro group can be reduced by nitroreductase enzymes, making such compounds candidates for hypoxia-activated prodrugs[3].

  • Toxicological Concern: The reactive intermediates can bind to cellular macromolecules like DNA, leading to genotoxicity[4][5].

Therefore, a logical and efficient primary assessment of this compound involves a tiered approach. We begin by establishing its fundamental cytotoxic profile, which informs the concentration ranges for subsequent, more specific assays. Following this, a core battery of genotoxicity tests is essential to address the potential risks associated with the nitroaromatic moiety. Finally, we provide protocols for exploring plausible mechanisms of action—enzyme inhibition and receptor binding—that are common for this class of heterocyclic compounds[6][7].

This guide is structured to provide not just the "how" but the "why," grounding each protocol in established scientific principles to ensure the generation of reliable and interpretable data.

Compound Handling and Stock Solution Preparation

Prior to initiating any biological assay, proper handling and preparation of the test compound are paramount for reproducibility.

  • Solubility Assessment: The solubility of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one should be empirically determined in various solvents. Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration primary stock solution.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound.

    • Dissolve in 100% cell culture-grade DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

  • Working Solutions: For all assays, prepare fresh working solutions by diluting the DMSO stock in the appropriate cell culture medium or assay buffer. The final concentration of DMSO in the assay should be kept constant across all treatments (including vehicle controls) and should typically not exceed 0.5% (v/v) to avoid solvent-induced artifacts.

Section 1: Cytotoxicity Profiling

Core Objective: To determine the concentration-dependent effect of the compound on cell viability. This is a critical first step to identify the relevant concentration range for subsequent mechanistic and safety assays. The half-maximal inhibitory concentration (IC50) derived from this assay is a key parameter.

Protocol 1.1: MTT Cell Viability Assay

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability[3]. Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Causality Behind Experimental Choices
  • Cell Line Selection: A panel of cell lines is recommended. For an initial screen, a common cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells or MRC-5 - normal lung fibroblasts) can provide preliminary insights into cancer-specific cytotoxicity.

  • Seeding Density: The optimal cell seeding density must be determined to ensure that cells are in the logarithmic growth phase during the experiment and that the formazan signal is within the linear range of the spectrophotometer.

  • Exposure Duration: A 72-hour exposure is a standard duration that allows for multiple cell doublings and captures the effects of compounds that may interfere with the cell cycle.

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_readout Day 5: Assay Readout seed Seed cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 prepare_dilutions Prepare serial dilutions of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one incubate1->prepare_dilutions add_compound Add compound dilutions and controls to wells prepare_dilutions->add_compound incubate2 Incubate for 72h (37°C, 5% CO2) add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO or Solubilization Buffer incubate3->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs caption MTT Assay Experimental Workflow.

Caption: MTT Assay Experimental Workflow.

Step-by-Step Methodology
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2X working concentration series of the test compound in complete growth medium from the DMSO stock. A typical series might include concentrations from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include the following controls:

    • Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Medium only.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC50 Determination: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

ParameterDescriptionExample Value
Cell Line Human Cervical CancerHeLa
Seeding Density cells/well8,000
Treatment Duration hours72
Concentration Range µM0.01 - 100
Final DMSO % v/v≤ 0.5%
Readout Wavelength nm570

Section 2: Genotoxicity Assessment

Core Objective: To evaluate the potential of the compound to induce genetic damage. Given the nitroaromatic structure, this is a mandatory safety assessment. A standard in vitro battery covers multiple endpoints to provide a comprehensive profile[8][9].

Overall Genotoxicity Testing Strategy

Genotoxicity_Strategy cluster_assays In Vitro Genotoxicity Battery cluster_results Interpretation start 6-Nitro-2H-pyrido [3,2-B]oxazin-3(4H)-one ames Ames Test (Bacterial Gene Mutation) start->ames micronucleus Micronucleus Assay (Mammalian Chromosomal Damage) start->micronucleus result_ames Mutagenic? ames->result_ames result_mn Clastogenic / Aneugenic? micronucleus->result_mn end_node Define Genotoxic Potential & Guide Further Testing result_ames->end_node result_mn->end_node caption Tiered strategy for in vitro genotoxicity testing.

Caption: Tiered strategy for in vitro genotoxicity testing.

Protocol 2.1: Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test is a widely used short-term assay to assess a substance's potential to induce gene mutations[10]. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium[10].

Causality Behind Experimental Choices
  • Strain Selection: A standard set of strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations, such as frameshift and base-pair substitutions.

  • Metabolic Activation (S9 Mix): Many chemicals are not genotoxic themselves but are converted to genotoxic metabolites by liver enzymes. The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism[10].

Step-by-Step Methodology
  • Preliminary Cytotoxicity Test: Determine the concentration range of the compound that is not overly toxic to the bacterial strains.

  • Assay Preparation:

    • Melt 100 mL of top agar and hold at 45°C.

    • Prepare dilutions of the test compound.

    • Prepare positive and negative (vehicle) controls.

  • Treatment and Plating (for each strain, +/- S9):

    • To a sterile tube, add in order: 0.1 mL of bacterial culture, 0.05 mL of test compound dilution (or control), and 0.5 mL of S9 mix or buffer.

    • Vortex gently and pre-incubate for 20-30 minutes at 37°C.

    • Add 2.0 mL of molten top agar, vortex briefly, and pour onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis and Interpretation
  • Criteria for a Positive Result: A result is generally considered positive if there is a concentration-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control value for at least one strain.

  • The data should be tabulated, comparing the mean revertant counts for each concentration against the vehicle control.

Protocol 2.2: In Vitro Mammalian Cell Micronucleus Test

Principle: This assay detects damage to chromosomes or the mitotic spindle. A micronucleus is a small, extra nucleus formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The assay quantifies the frequency of micronuclei in cells that have undergone mitosis, providing a comprehensive measure of both clastogenicity (chromosome breaking) and aneugenicity (chromosome loss/gain)[11][12].

Causality Behind Experimental Choices
  • Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., TK6, L5178Y, or CHO) are recommended. Lymphocytes represent a primary human cell model, while cell lines offer ease of culture.

  • Cytochalasin B: This actin polymerization inhibitor is added to block cytokinesis (cytoplasmic division) without preventing nuclear division. This results in binucleated cells, which are easily identifiable as cells that have completed one round of mitosis during or after treatment. Scoring is confined to these binucleated cells, ensuring only treated, dividing cells are analyzed.

  • Treatment Duration: A short treatment (3-6 hours) with and without S9 mix, followed by a recovery period, and a long treatment (approx. 1.5-2 normal cell cycles) without S9 are standard protocols to capture genotoxins with different modes of action[8].

Step-by-Step Methodology
  • Cell Culture and Treatment: Culture cells to a suitable density. Expose the cells to at least three concentrations of the test compound (determined by a preliminary cytotoxicity assay), along with negative and positive controls, both with and without S9 metabolic activation.

  • Addition of Cytochalasin B: Add Cytochalasin B at the appropriate time to accumulate binucleated cells.

  • Cell Harvest: Harvest the cells by centrifugation.

  • Slide Preparation: Treat cells with a hypotonic solution, fix with methanol/acetic acid, and drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Data Analysis and Interpretation
  • Endpoints: The primary endpoint is the frequency of micronucleated binucleated cells. Cytotoxicity is often measured by the Cytokinesis-Block Proliferation Index (CBPI).

  • Criteria for a Positive Result: A result is considered positive if there is a statistically significant, concentration-dependent increase in the frequency of micronucleated cells compared to the concurrent vehicle control. The increase should exceed the historical control range of the laboratory.

Section 3: Mechanistic Insight - Enzyme Inhibition Assays

Core Objective: To determine if 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one can inhibit the activity of a specific enzyme. Many heterocyclic compounds exert their biological effects by targeting enzymes[6][13]. This protocol provides a general framework for a colorimetric enzyme inhibition assay, which can be adapted to various enzymes.

Protocol 3.1: General Colorimetric Enzyme Inhibition Assay

Principle: This assay measures the enzymatic conversion of a colorless or non-fluorescent substrate into a colored or fluorescent product. An inhibitor will reduce the rate of product formation, leading to a decreased signal. The activity is monitored over time using a spectrophotometer or fluorometer.

Example Application: Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and medicine. It catalyzes the oxidation of L-DOPA to dopaquinone, which eventually forms colored products[13].

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 6.8).

    • Enzyme Solution: Mushroom Tyrosinase in assay buffer.

    • Substrate Solution: L-DOPA in assay buffer.

    • Inhibitor Solutions: Serial dilutions of the test compound in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of inhibitor solution or vehicle (for control) to each well.

    • Add 140 µL of assay buffer.

    • Add 20 µL of Tyrosinase solution. Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of L-DOPA substrate solution.

  • Data Acquisition: Immediately measure the absorbance (e.g., at 475 nm) in kinetic mode using a microplate reader at 37°C for 20-30 minutes.

Data Analysis and Interpretation
  • Calculate Reaction Rate (V): Determine the slope of the linear portion of the absorbance vs. time curve for each concentration.

  • Calculate Percent Inhibition:

    • % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.

ParameterDescriptionExample Value
Enzyme Mushroom Tyrosinase100 units/mL
Substrate L-DOPA2.5 mM
Buffer Sodium Phosphate50 mM, pH 6.8
Positive Control Kojic Acid1-100 µM
Readout Absorbance (Kinetic)475 nm

Section 4: Mechanistic Insight - Receptor Binding Assays

Core Objective: To assess the ability of the compound to bind to a specific biological receptor. This is fundamental for compounds targeting G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors[2][7].

Protocol 4.1: Competitive Radioligand Binding Assay

Principle: This assay measures the ability of a test compound (unlabeled) to compete with a known radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes). A successful competitor will decrease the amount of radioligand bound to the receptor, which is measured by detecting radioactivity[14][15].

Causality Behind Experimental Choices
  • Receptor Source: Membranes prepared from cells overexpressing the target receptor are a common and reliable source.

  • Radioligand: A high-affinity, specific radioligand for the target receptor is required. Its concentration should be at or below its dissociation constant (Kd) to ensure assay sensitivity.

  • Separation of Bound/Free Ligand: Rapid vacuum filtration through glass fiber filters is the gold standard. The filters trap the membranes (and thus the bound radioligand) while allowing the unbound radioligand to be washed away[15].

Step-by-Step Methodology
  • Reagent Preparation:

    • Binding Buffer: Specific to the receptor (e.g., Tris-HCl with cofactors).

    • Receptor Membranes: Thaw on ice.

    • Radioligand: Dilute to a 2X working concentration in binding buffer.

    • Test Compound: Prepare serial dilutions.

  • Assay Incubation: In a 96-well plate or tubes, combine:

    • Binding buffer.

    • Test compound or vehicle.

    • Radioligand.

    • Receptor membranes (added last to start the incubation).

    • Controls:

      • Total Binding: Contains radioligand and membranes, no competitor.

      • Non-specific Binding (NSB): Contains radioligand, membranes, and a high concentration of a known, unlabeled ligand to saturate the receptors.

  • Incubation: Incubate at a specific temperature for a set time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash several times with ice-cold wash buffer.

  • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100

  • IC50 and Ki Determination: Plot percent inhibition vs. log[compound concentration] to determine the IC50. The inhibitor constant (Ki), a true measure of affinity, can be calculated using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Summary and Forward Outlook

This guide outlines a foundational in vitro testing strategy for 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one, driven by its chemical structure. The initial cytotoxicity data are essential for designing all subsequent experiments. The genotoxicity battery addresses the key safety concern associated with the nitroaromatic moiety. Finally, the enzyme inhibition and receptor binding protocols provide robust frameworks for exploring potential mechanisms of action. The collective data from these assays will create a comprehensive initial profile of the compound, enabling informed decisions about its potential as a therapeutic agent and guiding future studies, including more advanced mechanistic work and in vivo validation.

References
  • PubChem Compound Summary for CID 2763683, 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][16][17][18]triazin-7(6H)-ones and Derivatives. MDPI. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. [Link]

  • PubChem Compound Summary for CID 88499, 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. National Center for Biotechnology Information. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. MDPI. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

  • Current status of N-, O-, S-heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview. Future Medicinal Chemistry. [Link]

  • Receptor Binding Assays. MilliporeSigma. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. [Link]

  • In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. PubMed. [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. ResearchGate. [Link]

  • Genotoxicity of Nitro Musks in the Micronucleus Test With Human Lymphocytes in Vitro and the Human Hepatoma Cell Line Hep G2. PubMed. [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • Tissue-specific activity of aromatic nitro compounds and proposed mechanism thought to account for the clastogenicity of these compounds. ResearchGate. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. ResearchGate. [Link]

  • Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. [Link]

  • Toward the Toxicology of Some Nitro-Compounds. Isaac Scientific Publishing. [Link]

  • In vitro genotoxicity testing–Can the performance be enhanced? ResearchGate. [Link]

  • N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Genotoxicity: Mechanisms, Testing Guidelines and Methods. Juniper Publishers. [Link]

Sources

Application Notes and Protocols: 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one as a Potential Kinase Inhibitor

Application Notes and Protocols: 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one as a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Kinase Inhibition and the Emergence of Novel Scaffolds

Protein kinases, as central regulators of a vast array of cellular processes, represent a pivotal class of drug targets.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, where aberrant kinase activity drives uncontrolled cell proliferation, survival, and metastasis.[3] The pursuit of selective and potent kinase inhibitors has thus become a cornerstone of modern drug discovery. The pyridazinone and related heterocyclic scaffolds have shown significant promise in this arena, with derivatives demonstrating inhibitory activity against a range of clinically relevant kinases.[4] This document provides a detailed guide to the investigation of 6-Nitro-2H-pyrido[3,2-b][5][6]oxazin-3(4H)-one , a novel compound featuring a pyridoxazine core, as a potential kinase inhibitor. While direct extensive data on this specific nitro-substituted compound is emerging, its structural similarity to known kinase inhibitors, such as the pyrido[2,3-b][5][6]oxazine-based EGFR inhibitors, suggests a strong rationale for its investigation.[5][7]

These application notes will provide a comprehensive framework for characterizing the kinase inhibitory potential of 6-Nitro-2H-pyrido[3,2-b][5][6]oxazin-3(4H)-one, from initial in vitro kinase assays to cell-based functional assessments and downstream signaling analysis. The protocols are designed to be robust and self-validating, with an emphasis on the scientific reasoning behind each step.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₇H₆N₂O₂PubChem[8]
Molecular Weight150.14 g/mol Biosynth[9]
IUPAC Name2H-pyrido[3,2-b][5][6]oxazin-3(4H)-onePubChem[8]
CAS Number20348-09-8PubChem[8]

Proposed Mechanism of Action and Potential Kinase Targets

The pyridoxazine scaffold is a bioisostere of several other heterocyclic systems known to interact with the ATP-binding pocket of kinases. The nitrogen and oxygen atoms within the ring system can act as hydrogen bond acceptors and donors, facilitating interactions with the hinge region of the kinase domain, a critical determinant of inhibitor binding. The nitro group at the 6-position is an electron-withdrawing group that can significantly modulate the electronic properties of the aromatic system, potentially influencing binding affinity and selectivity.

Based on the known targets of the broader pyridazinone and related scaffolds, potential kinase targets for 6-Nitro-2H-pyrido[3,2-b][5][6]oxazin-3(4H)-one could include, but are not limited to:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer (NSCLC) and other epithelial tumors.[5][7]

  • B-Raf: A serine/threonine kinase frequently mutated in melanoma.[4]

  • Bruton's Tyrosine Kinase (BTK): A critical mediator of B-cell signaling implicated in hematological malignancies.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in angiogenesis and cell proliferation.[4]

The following experimental workflow provides a systematic approach to identifying and validating the kinase targets of 6-Nitro-2H-pyrido[3,2-b][5][6]oxazin-3(4H)-one.

Gcluster_0In Vitro Characterizationcluster_1Cell-Based Validationcluster_2Data Analysis & InterpretationACompound Synthesis& QCBBroad Kinase PanelScreening (e.g., 100 kinases)A->BCIn Vitro Kinase Assay(IC50 Determination)B->CDMechanism of InhibitionStudies (e.g., ATP competition)C->DECell Viability/ProliferationAssay (e.g., MTT, CellTiter-Glo)C->EFTarget Engagement Assay(e.g., Cellular Thermal Shift Assay)E->FGWestern Blotting forDownstream SignalingF->GICorrelation of In Vitroand Cellular ActivityG->IHIC50 Curve FittingH->IJIdentification ofOn-Target and Off-Target EffectsI->JGcluster_0Kinase Inhibition in Cancer CellA6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneBTarget Kinase(e.g., EGFR)A->BInhibitsCDownstreamSubstrateB->CPhosphorylatesDPhosphorylationC->DLeads toECell Proliferation &SurvivalD->EPromotes

Figure 2: A simplified signaling pathway illustrating the proposed mechanism of action for 6-Nitro-2H-pyrido[3,2-b]o[5][6]xazin-3(4H)-one.

Data Interpretation and Troubleshooting

  • In Vitro Kinase Assay: A clear dose-dependent decrease in luminescence indicates inhibitory activity. If the IC50 curve is not sigmoidal, consider issues with compound solubility or assay interference.

  • Cell Viability Assay: A GI50 value in the low micromolar or nanomolar range suggests potent anti-proliferative activity. A lack of correlation between in vitro IC50 and cellular GI50 could be due to poor cell permeability, metabolic instability, or off-target effects.

  • Western Blotting: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors confirms on-target activity in a cellular context. If total protein levels also decrease, it may indicate that the compound induces protein degradation.

Conclusion

The protocols and guidelines presented here provide a robust starting point for the comprehensive evaluation of 6-Nitro-2H-pyrido[3,2-b]o[5][6]xazin-3(4H)-one as a potential kinase inhibitor. By systematically applying these in vitro and cell-based assays, researchers can elucidate its mechanism of action, identify its primary kinase targets, and assess its therapeutic potential. The structural novelty of the pyridoxazine scaffold holds promise for the development of a new class of selective and potent kinase inhibitors.

References

  • Deshmukh, S. R., et al. (2025). Novel pyrido[2,3-b]o[5][6]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available from: [Link]

  • Deshmukh, S. R., et al. (2025). Novel pyrido[2,3-b]o[5][6]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • Zapata-santos, E., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[5][6][7]riazin-7(6H)-ones and Derivatives. Molecules. Available from: [Link]

  • PubChem. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. Available from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • protocols.io. (2023). In vitro kinase assay. Available from: [Link]

  • Taylor & Francis Online. (2021). Kinase Activity-Tagged Western Blotting Assay. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]

  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. Available from: [Link]

  • ResearchGate. (2022). How to analyze the western blotting data for investigation activity of the signaling pathway?. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Available from: [Link]

  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Available from: [Link]

  • ResearchGate. (2022). (PDF) Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-t[5][6][7]riazin-5-ones. Available from: [Link]

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and kinase-targeted therapies.

Introduction: The Pursuit of Precision in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued targets in drug discovery. The pyrido[3,2-b]oxazine scaffold has emerged as a promising core structure for the development of kinase inhibitors, with some derivatives showing potent activity against targets like the Epidermal Growth Factor Receptor (EGFR) kinase. This application note details a comprehensive strategy and protocol for the high-throughput screening (HTS) of a novel derivative, 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one , as a potential covalent inhibitor of a representative tyrosine kinase.

The inclusion of a nitro group is a deliberate synthetic choice. Nitroaromatic compounds are known to possess a wide spectrum of biological activities and can function as masked electrophiles.[1] This property opens the possibility of a covalent mechanism of action, where the inhibitor forms a permanent bond with its target, offering potential advantages in terms of potency and duration of action.[1] This guide provides the scientific rationale, a detailed experimental protocol for a fluorescence-based HTS assay, and robust data analysis methodologies to empower researchers to effectively evaluate this compound class.

Scientific Foundation: A Covalent Approach to Kinase Inhibition

The central hypothesis for the activity of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one is a two-step covalent inhibition mechanism targeting a non-catalytic cysteine residue within the kinase's ATP-binding pocket.

  • Reversible Binding: The compound first docks non-covalently into the ATP-binding site. This initial binding is driven by hydrogen bonds and hydrophobic interactions between the pyrido[3,2-b]oxazine core and the kinase.

  • Covalent Bond Formation: The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack.[1] A strategically located cysteine residue in the active site can then form an irreversible covalent bond with the compound, effectively locking it in place and permanently inactivating the enzyme.[1][2] This "masked electrophile" approach is a sophisticated strategy in the design of targeted covalent inhibitors.[2]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Inhibition Kinase Kinase Active Site (with Cysteine) Inactive_Kinase Inactive Kinase-Inhibitor Adduct Kinase->Inactive_Kinase Nucleophilic attack by Cys; Irreversible Covalent Bond Formation Compound 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one Compound->Kinase Non-covalent Docking

Figure 1: Proposed two-step covalent inhibition mechanism.

High-Throughput Screening Workflow

A successful HTS campaign requires a robust, reproducible, and sensitive assay. For screening 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one, we recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, such as the LanthaScreen® Eu Kinase Binding Assay. This format directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding site, making it ideal for identifying competitive inhibitors.[3][4][5]

HTS_Workflow Start Start: Compound Library Plate Assay_Prep Assay Plate Preparation (384-well) Start->Assay_Prep Dispense_Cmpd Dispense Test Compound (e.g., 6-Nitro-...) Assay_Prep->Dispense_Cmpd Dispense_Kinase Add Kinase-Antibody Mix Dispense_Cmpd->Dispense_Kinase Dispense_Tracer Add Fluorescent Tracer Dispense_Kinase->Dispense_Tracer Incubate Incubate at RT (e.g., 60 min) Dispense_Tracer->Incubate Read_Plate Read TR-FRET Signal on Plate Reader Incubate->Read_Plate Analyze Data Analysis: % Inhibition, Z'-Factor Read_Plate->Analyze End Hit Identification Analyze->End

Figure 2: High-Throughput Screening (HTS) workflow overview.

Detailed HTS Protocol: TR-FRET Kinase Binding Assay

This protocol is designed for a 384-well plate format and is based on the principles of the LanthaScreen® Eu Kinase Binding Assay.[3][4][6]

1. Reagent Preparation:

  • Assay Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Test Compound: Prepare a 10 mM stock solution of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one in 100% DMSO. Create a dilution series in DMSO to achieve the desired final screening concentrations (e.g., a final concentration of 10 µM).

  • Controls:

    • Negative Control: DMSO only (0% inhibition).

    • Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine) at a concentration that gives >90% inhibition (100% inhibition).

  • Kinase Solution (2X): Dilute the epitope-tagged target kinase and the corresponding Europium-labeled anti-tag antibody in Assay Buffer to 2X the final desired concentration.

  • Tracer Solution (4X): Dilute the Alexa Fluor™ 647-labeled kinase tracer in Assay Buffer to 4X the final desired concentration (typically the Kd of the tracer for the kinase).

2. Assay Procedure:

  • Compound Dispensing: Using an acoustic liquid handler or a pin tool, dispense 40 nL of the test compound, positive control, or negative control (DMSO) into the appropriate wells of a low-volume 384-well plate.

  • Kinase Addition: Add 5 µL of the 2X Kinase Solution to all wells.

  • Tracer Addition: Add 5 µL of the 2X Tracer Solution to all wells. The final volume in each well will be 10 µL.

  • Incubation: Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET capable plate reader.

    • Excitation: 340 nm

    • Emission: 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor)

    • Use a delay time (e.g., 100 µs) to minimize background fluorescence.

Data Analysis and Interpretation

1. Raw Data Processing:

The primary output is the TR-FRET ratio, calculated as: Emission Ratio = (Signal at 665 nm / Signal at 615 nm) * 1000

2. Calculation of Percent Inhibition:

Use the negative (0% inhibition, DMSO) and positive (100% inhibition, control inhibitor) control wells to normalize the data for each test compound: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

3. Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[7][8][9][10] It assesses the separation between the positive and negative controls.

The formula is: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

Where:

  • SD is the standard deviation.

  • Mean is the average of the control signals.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[7][8]
0 to 0.5Marginal assay; may require optimization.[7][8]
< 0Poor assay; not suitable for screening.[7][8]

4. Hit Identification and Confirmation:

A "hit" is a compound that shows a statistically significant level of inhibition. A common threshold is a percent inhibition greater than three times the standard deviation of the negative controls. All initial hits should be re-tested and subjected to dose-response analysis to determine their IC₅₀ values.

Example Data Presentation:

CompoundConcentration (µM)TR-FRET Ratio (665/615)% Inhibition
Negative Control (DMSO)N/A1850 ± 500%
Positive Control10350 ± 25100%
6-Nitro-2H-pyrido[...] 10 500 90%
Compound X1018003.3%
Compound Y10110050%

In this example, 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one would be identified as a strong primary hit.

Troubleshooting and Expert Insights

  • High Well-to-Well Variability: Ensure proper mixing of reagents and check for bubbles in the wells. Verify the precision of your liquid handling instrumentation.

  • Low Z'-Factor (<0.5):

    • Small Signal Window: The difference between positive and negative controls is too small. Try increasing the kinase or tracer concentration. Ensure the positive control inhibitor is at a saturating concentration.

    • High Data Variation: This could be due to reagent instability, inconsistent dispensing, or plate reader issues. Prepare fresh reagents and calibrate liquid handlers.

  • Compound Interference: Although TR-FRET is less susceptible to interference than standard fluorescence, some compounds may still absorb at the excitation or emission wavelengths.[11] Hits should be tested in an orthogonal assay, such as the luminescence-based ADP-Glo™ Kinase Assay, which measures ADP production as a direct marker of kinase activity, to rule out false positives.[12][13][14][15][16]

Conclusion

The 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one scaffold represents a compelling starting point for the discovery of novel, potentially covalent kinase inhibitors. The detailed TR-FRET based HTS protocol provided here offers a robust and efficient method for screening this compound and its analogs. By combining a sound scientific rationale with a meticulously validated HTS workflow, researchers can confidently identify and advance promising new candidates for targeted drug development.

References

  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ResearchGate. Available at: [Link]

  • Emerging strategies in covalent inhibition. YouTube. Available at: [Link]

  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. National Institutes of Health. Available at: [Link]

  • The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. National Institutes of Health. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Fluorescence detection techniques for protein kinase assay. ResearchGate. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • Z-factor. Wikipedia. Available at: [Link]

  • Promiscuity and Selectivity in Covalent Enzyme Inhibition: A Systematic Study of Electrophilic Fragments. ACS Publications. Available at: [Link]

  • (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • Comparison of LanthaScreen Eu kinase binding assay and surface plasmon resonance method in elucidating the binding kinetics of focal adhesion kinase inhibitors. PubMed. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. Available at: [Link]

  • High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. SciSpace. Available at: [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Available at: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health. Available at: [Link]

  • Application note: Promega's ADP-Glo™ assay. Drug Target Review. Available at: [Link]

Sources

6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one: A Novel Investigational Agent in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: This guide provides a comprehensive overview of the investigational compound 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one, a novel heterocyclic entity with significant potential in oncology drug discovery. The pyrido-oxazine scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active molecules.[1] This document outlines the hypothesized mechanism of action for 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one as a potent and selective inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a critical regulator of the cell cycle.[2] Detailed protocols for a proposed chemical synthesis, in vitro biochemical assays, and cell-based functional assays are provided to enable researchers to investigate its therapeutic potential.

Introduction: The Pyrido[b]oxazinone Scaffold and a New Opportunity in Oncology

The search for novel anti-cancer agents with improved efficacy and reduced toxicity remains a cornerstone of pharmaceutical research. Heterocyclic compounds are a major source of inspiration, with scaffolds like oxazines and pyridazinones being integral to numerous approved and investigational drugs.[3] The 2H-pyrido[3,2-b]oxazin-3(4H)-one core represents a promising, yet underexplored, chemical space. Its rigid, fused-ring structure provides a unique three-dimensional architecture for specific interactions with biological targets.

This document focuses on a specific derivative, 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one . The incorporation of a nitro group, a strong electron-withdrawing moiety, is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of a molecule.[4] While direct studies on this specific compound are not yet prevalent in public literature, its structural characteristics suggest a plausible and compelling mechanism of action: the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C).

The APC/C is an E3 ubiquitin ligase that plays an indispensable role in orchestrating the cell cycle, particularly the transition from metaphase to anaphase and the exit from mitosis.[2][5] Its dysregulation is implicated in tumorigenesis, making it a high-value target for therapeutic intervention.[6] This guide will proceed based on the hypothesis that 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one functions as an APC/C inhibitor.

Hypothesized Mechanism of Action: Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C)

The APC/C is a multi-subunit complex that, in conjunction with its co-activators Cdc20 or Cdh1, targets key cell cycle proteins for ubiquitination and subsequent degradation by the proteasome.[2][5] Its primary substrates include Securin and the mitotic cyclins (e.g., Cyclin B1).[2] The degradation of Securin liberates the enzyme Separase, which then cleaves the cohesin rings holding sister chromatids together, thereby initiating anaphase. The destruction of mitotic cyclins inactivates cyclin-dependent kinases (CDKs) and facilitates the exit from mitosis.[6]

By inhibiting the APC/C, a small molecule can prevent the degradation of these critical substrates. This leads to a failure in sister chromatid separation and an inability to exit mitosis, ultimately causing a prolonged mitotic arrest that can trigger apoptotic cell death in cancer cells.[6] Known small molecule inhibitors of the APC/C, such as Apcin and Tosyl-L-Arginine Methyl Ester (TAME), validate this therapeutic strategy.[2][7] Apcin, for instance, acts by competitively binding to the D-box recognition site on the Cdc20 co-activator, preventing substrate engagement.[2]

We hypothesize that 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one may function similarly, by lodging into a critical binding pocket on the APC/C or its co-activators, thereby disrupting its enzymatic activity.

APC_C_Pathway cluster_Metaphase Metaphase cluster_Anaphase Anaphase Transition Metaphase_Cyclins Cyclin B1 / CDK1 (Active) SAC Spindle Assembly Checkpoint (SAC) Metaphase_Cyclins->SAC Activates APC_C_Cdc20 APC/C-Cdc20 (Inactive) APC_C_Cdc20_active APC/C-Cdc20 (Active) APC_C_Cdc20->APC_C_Cdc20_active SAC Inactivation SAC->APC_C_Cdc20 Inhibits APC_C_Cdc20_active->Metaphase_Cyclins Ubiquitinates for Degradation Securin_Separase Securin-Separase Complex APC_C_Cdc20_active->Securin_Separase Binds Proteasome 26S Proteasome Securin_Separase->Proteasome Ubiquitination Ub Ubiquitin Ub->Securin_Separase Separase Separase (Active) Proteasome->Separase Securin Degradation Cohesin Cohesin Separase->Cohesin Cleaves Chromatids Sister Chromatid Separation Cohesin->Chromatids Leads to Inhibitor 6-Nitro-2H-pyrido [3,2-b]oxazin-3(4H)-one Inhibitor->APC_C_Cdc20_active Inhibits

Caption: Hypothesized mechanism of APC/C inhibition.

Application Notes and Protocols

This section provides detailed experimental protocols to enable the investigation of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Proposed Synthesis Protocol

The synthesis of the target compound can be approached via a multi-step route, starting from commercially available 2-amino-3-hydroxypyridine and chloroacetyl chloride. This proposed pathway is adapted from general methods for the synthesis of related heterocyclic systems.[1][8]

Synthesis_Workflow A 2-Amino-3-hydroxypyridine C Intermediate 1: 2-(Chloroacetamido)-3-hydroxypyridine A->C Acylation (Base, e.g., Pyridine) B Chloroacetyl Chloride B->C D Intermediate 2: 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one C->D Intramolecular Cyclization (Base, e.g., K2CO3, DMF) F Final Product: 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one D->F Electrophilic Nitration E Nitrating Agent (HNO3/H2SO4) E->F Assay_Workflow cluster_prep Preparation (On Ice) cluster_reaction Reaction Setup cluster_analysis Analysis A 1. Prepare Master Mix (APC/C, Cdc20, E2, Substrate) C 3. Aliquot Master Mix to Plate A->C B 2. Prepare Initiation Mix (E1, Ub, ATP) F 6. Initiate with Initiation Mix B->F D 4. Add Test Compound / Controls C->D E 5. Equilibrate Plate D->E E->F G 7. Stop Reaction (SDS Buffer) F->G H 8. Run SDS-PAGE G->H I 9. Image Gel H->I J 10. Quantify Bands & Calculate IC50 I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one

Technical Support Center: Synthesis of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. This document provides in-depth troubleshooting advice and detailed experimental protocols to help improve reaction yields and overcome common challenges. The information is presented in a practical question-and-answer format to directly address issues that may arise during your experiments.

I. Synthetic Pathway Overview

The synthesis of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a multi-step process. A plausible and efficient synthetic route is outlined below. This guide will provide troubleshooting for each of these key transformations.

Synthetic_PathwayA2-Amino-3-hydroxypyridineB2-Amino-3-hydroxy-5-nitropyridineA->B   Step 1: Nitration  (H₂SO₄, HNO₃)CN-(3-hydroxy-5-nitropyridin-2-yl)-2-chloroacetamideB->C   Step 2: N-Acylation  (ClCOCHCl₂)D6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneC->D   Step 3: Intramolecular Cyclization  (Base)captionFigure 1. Proposed synthetic pathway for 6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one.Acylation_TroubleshootingStartLow Yield in N-AcylationACheck Reactivity of AmineStart->ABOptimize Base and SolventStart->BCControl Reaction TemperatureStart->CDAddress Side Reactions (O-Acylation)Start->DEImprove PurificationStart->EA->B  Adjust conditions to enhance nucleophilicityC->D  Low temp favors N-acylationcaptionFigure 2. Troubleshooting workflow for N-acylation.

troubleshooting solubility issues with 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one

Technical Support Center: 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

Welcome to the Technical Support Center for 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for solubility issues encountered with this compound. As Senior Application Scientists, we have synthesized the available chemical data and field-proven insights to help you navigate your experiments successfully.

Compound Profile at a Glance

  • Structure: The molecule contains a rigid heterocyclic core, a polar nitro group (-NO2), a lactam moiety, and a pyridine ring.

  • Polarity: The presence of the nitro group and the lactam functionality suggests the molecule is polar. However, the fused ring system is largely hydrophobic, which likely results in poor aqueous solubility.

  • Hydrogen Bonding: The lactam group has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitro group and the ether oxygen in the oxazine ring act as hydrogen bond acceptors.

  • pKa: The lactam proton is weakly acidic, while the pyridine nitrogen is weakly basic. The exact pKa values are unknown but are crucial for understanding pH-dependent solubility.

  • Molecular Weight: Approximately 195.14 g/mol (based on the molecular formula C8H5N3O4).

This combination of a rigid, fused ring system and polar functional groups often leads to high crystal lattice energy, further contributing to low solubility in many common solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My initial attempts to dissolve 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in aqueous buffers have failed. What is the likely cause and what should I try next?

Underlying Cause: The poor aqueous solubility is likely due to the compound's rigid, planar structure and the presence of the hydrophobic pyridoxazine backbone. While the nitro and lactam groups add polarity, they may not be sufficient to overcome the strong intermolecular forces in the solid state. Many nitrogen-containing heterocyclic compounds exhibit low aqueous solubility.[5]

Troubleshooting Workflow:

GAInitial Observation:Poor aqueous solubilityBStep 1: Organic Co-Solvents(e.g., DMSO, DMF, NMP)A->B Start Here CStep 2: pH Adjustment(Explore acidic and basic conditions)B->C If still insoluble FSolubility AchievedB->F Success DStep 3: Surfactants/Detergents(e.g., Tween 80, Triton X-100)C->D If precipitation occursor solubility is insufficient C->F Success EStep 4: Advanced Formulation(e.g., cyclodextrins, lipid-based systems)D->E For in vivo or cell-based assaysrequiring higher concentrations D->F Success E->F Success

Caption: General troubleshooting workflow for solubility issues.

Step-by-Step Protocol:

  • Start with Organic Co-solvents: For many poorly soluble drugs, the use of co-solvents is a primary strategy.[6][7]

    • Prepare a concentrated stock solution in 100% dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). These are strong, polar aprotic solvents capable of disrupting the crystal lattice.

    • Causality: These solvents effectively solvate the polar functional groups of the molecule, breaking the intermolecular hydrogen bonds that hold the crystal structure together.

    • For your aqueous working solution, perform a serial dilution from the organic stock. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system (typically <0.5% for cell-based assays).

  • Investigate pH Modification: The solubility of compounds with ionizable groups can be highly pH-dependent.[8][9]

    • The pyridine nitrogen in the core structure is basic and can be protonated at acidic pH. The lactam proton is weakly acidic and can be deprotonated at basic pH.

    • Protocol: Attempt to dissolve the compound in buffers with a range of pH values (e.g., pH 2, 4, 7.4, 9).

    • Expected Outcome: Solubility may increase at low pH due to the formation of a more soluble cationic salt, or at high pH due to the formation of an anionic salt. The impact of pH on similar heterocyclic compounds has been documented.[10]

FAQ 2: I managed to dissolve the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Underlying Cause: This is a common issue known as "crashing out." The compound is soluble in the organic solvent but not in the final aqueous solution. When the concentration of the organic solvent is diluted, the compound's solubility limit in the mixed solvent system is exceeded, leading to precipitation.

Troubleshooting Strategies:

  • Optimize the Co-solvent Concentration:

    • Determine the minimum percentage of co-solvent required to maintain solubility at your desired final concentration. This may require some empirical testing.

  • Use of Surfactants:

    • Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be added to the aqueous buffer to increase the solubility of hydrophobic compounds by forming micelles.[11]

    • Protocol: Prepare your aqueous buffer containing a low concentration of the surfactant (e.g., 0.1% v/v) before adding the compound stock solution.

  • Employ Pluronic® F-68:

    • This is a non-ionic triblock copolymer surfactant that is often used in cell culture applications to aid in the solubilization of poorly soluble compounds and is generally well-tolerated by cells.

  • Consider Advanced Formulation Strategies: For in vivo studies or when higher concentrations are needed, more advanced techniques may be necessary.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

    • Lipid-based formulations: For oral delivery, formulating the compound in lipids or self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[12]

FAQ 3: What is a systematic way to screen for a suitable solvent system?

Solvent Selection Guide:

A systematic approach to solvent screening is crucial. The following table provides a starting point for selecting solvents based on their properties.

Solvent ClassExamplesRationale for Use
Polar Aprotic DMSO, DMF, NMP, Acetonitrile (ACN)Strong hydrogen bond acceptors that can effectively solvate the polar groups of the compound. Good for preparing concentrated stock solutions.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Can act as both hydrogen bond donors and acceptors. May be less effective than polar aprotic solvents for initial dissolution but useful in mixed solvent systems.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity. Can be useful in combination with other solvents.
Chlorinated Dichloromethane (DCM), ChloroformGenerally good for dissolving nonpolar to moderately polar organic compounds. Use with caution due to toxicity.
Aqueous Buffers Phosphate, Acetate, TrisEssential for biological assays. Solubility is expected to be low, but pH can be adjusted to enhance it.

Experimental Protocol for Solubility Screening:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into several small vials.

  • Add a measured volume of the first solvent (e.g., 100 µL) to the first vial.

  • Vortex and/or sonicate the vial for a set period (e.g., 15-30 minutes).

  • Visually inspect for complete dissolution.

  • If the compound dissolves, it is soluble at ≥10 mg/mL. If not, add another measured volume of solvent and repeat the process to determine the approximate solubility.

  • Repeat for all selected solvents.

Protocols for Key Experiments

Protocol for Quantitative Solubility Determination

A common and reliable method for determining solubility is the shake-flask method followed by a suitable analytical technique.[13]

Workflow for Solubility Measurement:

GA1. Add excess compoundto the chosen solventB2. Equilibrate the suspension(e.g., 24-48h at constant temp.)A->BC3. Separate solid from liquid(centrifugation or filtration)B->CD4. Dilute the supernatantC->DE5. Quantify concentration(e.g., HPLC, UV-Vis)D->E

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one to a known volume of the selected solvent or buffer in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed or by filtration through a 0.22 µm filter.

  • Analysis: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[14]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763683, 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. (2026). Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45480402, 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88499, 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45480401, 2,2-dimethyl-6-nitro-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(3), 323. Retrieved from [Link]

  • Larsson, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112. Retrieved from [Link]

  • Sravani, D., & Prasanth, D. S. (2021). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 26(15), 4434. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data, 64(3), 887-890. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Advances, 10(73), 44827-44848. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). How are nitro compounds prepared? Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112. Retrieved from [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (2018). European Journal of Pharmaceutics and Biopharmaceutics, 129, 134-146. Retrieved from [Link]

  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). Retrieved from [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). Molecules, 27(10), 3224. Retrieved from [Link]

  • Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (2020). Frontiers in Chemistry, 8, 615. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • KIET Group of Institutions. (2026). Poorly Soluble Drugs Dissolution And Drug Release. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules, 27(19), 6649. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025). ResearchGate. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2022). Acta Pharmaceutica Sinica B, 12(5), 2183-2204. Retrieved from [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016). Organic Process Research & Development, 20(7), 1159-1183. Retrieved from [Link]

  • solubility experimental methods.pptx. (n.d.). SlideShare. Retrieved from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Retrieved from [Link]

Technical Support Center: Stability of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one. Here, we provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the foundational knowledge and experimental frameworks to anticipate and address stability challenges, ensuring the integrity and reproducibility of your results.

The structure of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one, featuring a nitro-substituted pyridobenzoxazine core, suggests potential liabilities in aqueous media. The lactam and ether functionalities within the oxazinone ring are susceptible to hydrolysis, and the nitroaromatic system may be prone to photodegradation. This guide will walk you through diagnosing and understanding these potential degradation pathways.

Troubleshooting Guide: Investigating Compound Instability

This section addresses specific issues you might encounter during your experiments. Each issue is followed by potential causes and a detailed protocol for investigation.

Issue 1: Rapid Loss of Compound in Solution, Even at Neutral pH

Potential Causes:

  • Hydrolytic Instability: The lactam (amide) bond in the oxazinone ring may be susceptible to hydrolysis, even without strong acid or base catalysis.

  • Photodegradation: Ambient laboratory lighting may be sufficient to induce degradation of the nitroaromatic compound.

  • Adsorption to Surfaces: The compound may be adsorbing to the surfaces of your storage vessels (e.g., glass or plastic).

Troubleshooting Protocol:

  • Initial Assessment (Control Experiment):

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solution into your aqueous buffer (e.g., PBS, pH 7.4) to your final working concentration.

    • Immediately analyze a sample (t=0) using a stability-indicating HPLC method (see suggested method below).

    • Divide the remaining solution into two aliquots: one wrapped in aluminum foil (light-protected) and one exposed to ambient light.

    • Analyze samples from both aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • If both the light-protected and light-exposed samples show significant degradation, hydrolysis is the likely primary cause.

    • If the light-exposed sample degrades significantly faster than the light-protected sample, photodegradation is a key factor.

    • If the initial concentration is much lower than expected, consider adsorption. To test this, you can try different types of storage vials (e.g., polypropylene vs. glass) or silanized glass.

Issue 2: Significant Degradation Observed in Acidic or Basic Buffers

Potential Causes:

  • Acid-Catalyzed Hydrolysis: The lactam and ether linkages can be hydrolyzed under acidic conditions.

  • Base-Catalyzed Hydrolysis: The lactam ring is particularly susceptible to opening under basic conditions.

Troubleshooting Protocol: Forced Hydrolysis Study

This protocol is adapted from ICH Q1A (R2) guidelines for forced degradation studies[1][2].

  • Preparation of Stress Samples:

    • Acidic Condition: Prepare a solution of the compound in 0.1 N HCl.

    • Basic Condition: Prepare a solution of the compound in 0.1 N NaOH.

    • Neutral Condition: Prepare a solution of the compound in purified water.

    • For all conditions, aim for a final concentration that gives a good response on your analytical system.

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 50-70°C)[2].

    • Monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours). If degradation is too rapid, reduce the temperature or time points. If it's too slow, you can increase the temperature or acid/base concentration.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

    • Analyze all samples by HPLC, looking for the appearance of new peaks (degradants) and a decrease in the parent compound's peak area.

Issue 3: Solution Discoloration or Precipitation Upon Light Exposure

Potential Causes:

  • Photodegradation: Nitroaromatic compounds can undergo complex photoreactions, leading to colored byproducts or insoluble polymers[3].

Troubleshooting Protocol: Forced Photostability Study

  • Sample Preparation:

    • Prepare a solution of the compound in your aqueous buffer.

    • Place the solution in a photostability chamber with a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps).

    • As a control, wrap an identical sample in aluminum foil and place it in the same chamber.

  • Exposure and Analysis:

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

    • Analyze both the exposed and control samples by HPLC at the end of the exposure period.

    • Visually inspect for any changes in color or the formation of precipitate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one in an aqueous solution?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis of the Lactam Ring: The amide bond within the oxazinone ring is a likely point of hydrolytic cleavage, especially under basic conditions. This would result in the opening of the ring to form a carboxylic acid and an amino-alcohol derivative.

  • Photodegradation: The presence of the nitroaromatic moiety makes the compound susceptible to degradation upon exposure to light, particularly UV radiation[3]. This can involve complex reaction pathways.

Q2: How does the nitro group affect the stability of the molecule?

A2: The nitro group is a strong electron-withdrawing group. This can influence stability in several ways:

  • It can make the aromatic ring more susceptible to nucleophilic attack.

  • It can alter the reactivity of the adjacent pyridone system.

  • As mentioned, it is a chromophore that can absorb light and initiate photodegradation processes[3].

Q3: What is a good starting point for an HPLC method to monitor the stability of this compound?

A3: A reverse-phase HPLC method with UV detection is a standard approach for analyzing compounds of this type[1][4]. Here is a suggested starting method that you can optimize:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the compound's absorbance maxima using a PDA/DAD detector, likely in the 240-350 nm range.

  • Column Temperature: 30-40°C

Q4: Should I be concerned about oxidative degradation?

A4: While hydrolysis and photolysis are often the primary concerns for a structure like this, oxidative degradation should not be dismissed. A forced oxidation study is a standard part of a comprehensive stability assessment.

Experimental Protocol for Forced Oxidation:

  • Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate at room temperature and monitor over time (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples by HPLC.

Data Presentation and Visualization

Summary of Forced Degradation Conditions

The following table summarizes the recommended starting conditions for forced degradation studies, based on ICH guidelines[2].

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 N HCl60°CUp to 24 hrs
Base Hydrolysis 0.1 N NaOH60°CUp to 24 hrs
Neutral Hydrolysis Purified Water60°CUp to 24 hrs
Oxidation 3% H₂O₂Room TempUp to 24 hrs
Photolytic 1.2 million lux hrs & 200 W h/m²AmbientN/A
Thermal 60°C (in solid state)60°CUp to 48 hrs
Diagrams

Hydrolysis_Pathway Parent 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one Degradant Hydrolyzed Product (Ring-Opened) Parent->Degradant H₂O (Acid or Base) Lactam Cleavage

Caption: Hypothetical hydrolytic degradation of the parent compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Compound Solution Acid Acidic (HCl) Prep->Acid Base Basic (NaOH) Prep->Base Oxidative Oxidative (H₂O₂) Prep->Oxidative Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: General workflow for a forced degradation study.

References

  • Journal for ReAttach Therapy and Developmental Diversities. (n.d.). Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-dimethyl-6-nitro-2H,3H,4H-pyrido[3,2-b][1][5]oxazin-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. Retrieved from [Link]

  • Kawakami, K., Atarashi, S., Kimura, Y., Takemura, M., & Hayakawa, I. (1998). Synthesis and antibacterial activity of novel pyridobenzoxazine analogues. Chemical & Pharmaceutical Bulletin, 46(11), 1710–1715. Retrieved from [Link]

  • ScienceOpen. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2,2-DIMETHYL-6-NITRO-2H-PYRIDO(3,2-B)-1,4-OXAZIN-3(4H)-ONE. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Scientific Research Publishing. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Health Sciences. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]

  • ResearchGate. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]

  • PubMed. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one) on TiO2. Retrieved from [Link]

  • Science Journal of University of Zakho. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Overcome Poor Cell Permeability of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals from a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers encountering challenges with the cellular uptake of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one. Poor cell permeability is a common hurdle in drug discovery that can mask the true potential of a promising compound. Our goal is to provide a logical, evidence-based framework to diagnose the underlying cause of this issue and to present actionable strategies for overcoming it. This document moves beyond simple protocols to explain the scientific rationale behind each experimental choice, empowering you to make informed decisions in your research.

Section 1: Foundational FAQs - Understanding the Permeability Challenge

This section addresses the most common initial questions regarding the permeability of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one.

Q1: What is 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one, and why is cell permeability critical for its function?

6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one belongs to the pyridazinone class of heterocyclic compounds. Molecules in this class have demonstrated a wide range of biological activities, including potential use as anticancer and anti-inflammatory agents.[1] For a drug to be effective against an intracellular target, it must first cross the cell membrane to reach a sufficient concentration in the cytoplasm or nucleus.[2] Therefore, cell permeability is not just a physicochemical property; it is a critical determinant of the compound's ultimate biological efficacy.

Q2: My compound's properties seem to follow Lipinski's Rule of Five. Why would it still exhibit poor cell permeability?

This is an excellent and common question. Lipinski's Rule of Five (Ro5) is a guideline, not an absolute law, for predicting passive oral absorption.[3][4] A compound can meet all Ro5 criteria and still suffer from poor effective permeability for several reasons:

  • Low Aqueous Solubility: Before a drug can permeate a membrane, it must first be dissolved in the aqueous environment. If the compound has very low solubility, its concentration at the cell surface may be too low to establish the gradient needed for passive diffusion. This is a frequent issue for Class II and IV compounds in the Biopharmaceutics Classification System (BCS).[5]

  • Active Efflux: The cell membrane is not just a passive barrier; it contains transporter proteins that actively expel foreign substances (xenobiotics).[6] Your compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which use ATP to pump the molecule back out of the cell as soon as it enters, keeping the intracellular concentration low.[7][8]

  • High Polarity of the Nitro Group: While the overall lipophilicity (LogP) might be within an acceptable range, the presence of a highly polar nitro group can create an unfavorable charge distribution, hindering its partitioning into the nonpolar lipid bilayer of the cell membrane.[9][10]

  • Molecular Rigidity: The fused heterocyclic ring structure may be conformationally rigid, which can impede its ability to move through the fluid, dynamic lipid environment of the cell membrane.

Q3: How do I experimentally measure the cell permeability of my compound?

Two standard in vitro assays are considered the gold standard for permeability assessment:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models only passive, transcellular diffusion.[6][11] It uses a 96-well plate setup where a synthetic membrane coated with lipids separates a donor well (with the compound) from an acceptor well. It is a cost-effective first step to assess passive permeability potential.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells (a human colon adenocarcinoma cell line) that mimics the intestinal epithelium.[6] It is more complex and resource-intensive than PAMPA but provides a more comprehensive picture, as it accounts for passive diffusion, active transport (including efflux), and some metabolic activity.

Section 2: Troubleshooting Guide - Diagnosing the Root Cause

If your cell-based assays show low activity, a systematic approach is needed to determine if permeability is the rate-limiting step.

Q4: My compound shows low activity in cell-based assays. How do I confirm if poor permeability is the culprit?

First, ensure the compound is active in a cell-free (e.g., enzymatic or biochemical) assay. If it is potent in a cell-free system but weak in a whole-cell model, this strongly suggests a permeability or intracellular stability issue. The following workflow can help you pinpoint the problem.

G cluster_0 Troubleshooting Workflow start Low activity in cell-based assay solubility Assess Aqueous Solubility (Protocol Provided) start->solubility pampa Run PAMPA Assay (Passive Diffusion) solubility->pampa If Soluble end_sol Root Cause: Low Solubility solubility->end_sol If Insoluble caco2 Run Caco-2 Assay (Bidirectional) pampa->caco2 If High Papp end_pass Root Cause: Poor Passive Permeability pampa->end_pass If Low Papp caco2_inhibitor Run Caco-2 Assay with Efflux Inhibitor caco2->caco2_inhibitor If Efflux Ratio > 2 end_efflux Root Cause: Active Efflux caco2_inhibitor->end_efflux If Papp Increases

Caption: Systematic workflow for diagnosing permeability issues.
Q5: How can I determine if low aqueous solubility is the limiting factor?

A simple, yet effective, method is the kinetic solubility assay using nephelometry or turbidimetry.

Rationale: This assay measures the concentration at which the compound begins to precipitate out of an aqueous buffer (typically Phosphate-Buffered Saline, PBS) after being introduced from a DMSO stock solution. This mimics the conditions of a typical cell culture experiment where the compound is diluted from a concentrated stock.

Protocol Highlight: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of your compound (e.g., 10 mM in 100% DMSO).

  • In a 96-well plate, add PBS (pH 7.4).

  • Add a small volume of the DMSO stock to the PBS to achieve a range of final concentrations (e.g., 1 µM to 200 µM), ensuring the final DMSO concentration is low and consistent (e.g., 1-2%).

  • Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring light scattering at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The concentration at which turbidity significantly increases above the baseline is the kinetic solubility limit. If this value is below your effective concentration (EC50) in the cell-based assay, solubility is likely a primary issue.

Q6: How can I test if my compound is a substrate for efflux pumps?

The most direct method is to use a Caco-2 bidirectional permeability assay.

Rationale: In this assay, permeability is measured in two directions: from the apical (top) to the basolateral (bottom) side (A→B), which simulates absorption, and from basolateral to apical (B→A), which simulates efflux.[6] An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that the compound is actively transported out of the cells. To confirm this, the experiment is repeated in the presence of a known efflux pump inhibitor, such as Verapamil or Cyclosporin A. A significant reduction in the efflux ratio or an increase in the A→B permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.

Section 3: Strategies for Enhancement - A Practical Guide

Once the root cause is identified, you can select an appropriate strategy to improve cell entry.

Q7: How can I improve permeability by changing the formulation?

Formulation strategies aim to increase the solubility and dissolution rate of the compound without chemically altering it.[12]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from water and increasing its aqueous solubility.[13]

  • Lipid-Based Formulations (e.g., SMEDDS): Self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium.[14] This can significantly enhance the solubilization and intestinal absorption of lipophilic drugs.

  • Nanonization: Reducing the particle size of the compound to the nanometer range dramatically increases its surface area-to-volume ratio.[15] According to the Noyes-Whitney equation, this leads to a faster dissolution rate, which can improve bioavailability.

Q8: What is a prodrug approach, and how can it be applied to my compound?

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[16][17] This is a powerful chemical modification strategy to overcome permeability barriers.

Rationale: The strategy involves masking polar functional groups that are responsible for poor permeability (often hydrogen bond donors) with lipophilic, cleavable moieties.[18] This increases the overall lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, cellular enzymes (like esterases or phosphatases) cleave the masking group, releasing the active parent compound at its site of action.[19] For 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one, the amide N-H group is a prime candidate for modification.

G cluster_0 Prodrug Mechanism of Action Impermeable Parent Drug (e.g., with polar N-H group) Modification Chemical Modification (e.g., Acyloxymethylation) Impermeable->Modification Permeable Permeable Prodrug (Masked N-H group) Modification->Permeable Cell Cell Membrane Permeable->Cell Passive Diffusion Cleavage Intracellular Enzymatic Cleavage Cell->Cleavage Active Active Drug Released (Intracellular Target) Cleavage->Active

Caption: Conceptual workflow of a prodrug strategy.
Q9: Are there advanced methods like nanoparticles to deliver my compound?

Yes, advanced drug delivery systems can be used, particularly for compounds that are difficult to formulate or modify.

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They can fuse with the cell membrane to release their contents directly into the cytoplasm.

  • Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable polymers. The drug can be adsorbed onto the surface or encapsulated within the polymer matrix, protecting it from degradation and facilitating cellular uptake.[20]

Section 4: Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are outlines for the key permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation: Prepare a 1 mg/mL solution of phosphatidylcholine in dodecane. Coat the filter of a 96-well filter plate (the "acceptor" plate) with this lipid solution and allow it to impregnate for 5-10 minutes.

  • Compound Addition: Fill a 96-well "donor" plate with buffer (pH adjusted to simulate the intestine, e.g., 6.5) containing your test compound at a known concentration (e.g., 100 µM). Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls.

  • Assay Setup: Fill the acceptor plate wells with buffer (pH 7.4). Carefully place the lipid-coated filter plate onto the donor plate, creating a "sandwich."

  • Incubation: Incubate the sandwich plate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for incubation time, filter area, and well volumes.

Protocol 2: Caco-2 Permeability Assay with Efflux Pump Inhibition
  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days until they form a differentiated, confluent monolayer. Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Setup (A→B): Add the test compound (in transport buffer) to the apical (AP) chamber. Add fresh transport buffer to the basolateral (BL) chamber.

  • Assay Setup (B→A): Add the test compound to the BL chamber and fresh buffer to the AP chamber.

  • Inhibitor Arm: For a parallel set of wells, pre-incubate the cell monolayers with an efflux inhibitor (e.g., 10 µM Verapamil) for 30-60 minutes before adding the test compound along with the inhibitor.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours.

  • Sampling & Quantification: At the end of the incubation, take samples from the receiver chambers (BL for A→B, AP for B→A) and determine the compound concentration via LC-MS/MS.

  • Calculation: Calculate Papp values for both directions and determine the efflux ratio (ER = Papp(B→A) / Papp(A→B)). Compare the ER and Papp(A→B) values with and without the inhibitor.

Section 5: Data Summary & Interpretation

Organizing your data is key to making a clear decision on the next steps.

Table 1: Physicochemical Properties of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one (Estimated)
PropertyEstimated ValueImplication for Permeability (Based on Ro5[3][4])
Molecular Weight~195.14 g/mol Favorable: Well below the 500 Da limit.
Hydrogen Bond Donors1 (Amide N-H)Favorable: Well below the limit of 5.
Hydrogen Bond Acceptors~5 (Nitro O, Carbonyl O, etc.)Favorable: Well below the limit of 10.
Calculated LogP0.5 - 1.5Favorable: Indicates balanced lipophilicity.

Note: These values are estimated based on the parent structure and addition of a nitro group. Experimental validation is recommended.

Table 2: Comparison of Permeability Enhancement Strategies
StrategyPrimary MechanismProsConsBest For...
Formulation (e.g., Cyclodextrins) Increase aqueous solubility[13]Simple, no chemical modification needed.May not overcome efflux; can have formulation limits.Compounds where solubility is the primary barrier.
Prodrug Approach Increase lipophilicity by masking polar groups[16][18]Can significantly boost passive diffusion; well-established.Requires synthetic chemistry; potential for metabolic instability.Compounds with good solubility but poor passive diffusion.
Efflux Pump Inhibition Block active efflux transporters[8]Directly addresses efflux; can "rescue" potent compounds.Requires co-administration of an inhibitor; potential for drug-drug interactions.Confirmed efflux substrates with good passive permeability.
Nanoparticle Delivery Encapsulation to facilitate uptake[20]Protects drug; can alter biodistribution.Complex formulation; potential immunogenicity; higher cost.Potent but highly problematic compounds (e.g., poor solubility and efflux substrate).
Conclusion

Overcoming poor cell permeability is a multifaceted challenge that requires a systematic and evidence-based approach. By first confirming that permeability is indeed the issue and then methodically diagnosing the specific barrier—be it solubility, passive diffusion, or active efflux—researchers can select the most appropriate and resource-efficient enhancement strategy. The techniques outlined in this guide, from foundational assays to advanced chemical and formulation approaches, provide a robust toolkit for unlocking the full therapeutic potential of promising molecules like 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one.

References
  • Bennion, B. J., Be, N. A., McNerney, M. W., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(21), 5228–5237. Available at: [Link]

  • Desu, P. K., & Kankala, R. K. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 134-139. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88499, 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. Available at: [Link]

  • Kar, S., & Barman, S. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Sharma, A., Gupta, V. K., & Pathania, R. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Microbial Pathogenesis, 129, 1-11. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45480401, 2,2-dimethyl-6-nitro-2H,3H,4H-pyrido[3,2-b][21]oxazin-3-one. Available at: [Link]

  • Ferreira, L. L. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. Available at: [Link]

  • Wikipedia contributors. (2024, January 10). Lipinski's rule of five. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Available at: [Link]

  • Zhang, T., et al. (2022). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 14(7), 1335. Available at: [Link]

  • De Smedt, S., et al. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. Available at: [Link]

  • Du, D., et al. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 9, 1248. Available at: [Link]

  • Di, L., & Kerns, E. H. (2014). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • Singh, A. K., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808143. Available at: [Link]

  • Peraro, L., et al. (2018). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Current Protocols in Chemical Biology, 10(3), e47. Available at: [Link]

  • Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. The AAPS Journal, 13(4), 669–681. Available at: [Link]

  • Unknown. (2023). Lipinski rule of five - Lecture Notes. Studocu. Available at: [Link]

  • McAlpine, S. R. (n.d.). Prodrug Development. shellichemistry.com. Available at: [Link]

  • Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1368. Available at: [Link]

  • Ferreira, L. L. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

  • Gotor, B. J., et al. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. International Journal of Molecular Sciences, 24(21), 15638. Available at: [Link]

  • Walter, A., & Gutknecht, J. (1986). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 91(4), 843-864. Available at: [Link]

  • Colvin, C. J., et al. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Available at: [Link]

  • Ferreira, L. L. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available at: [Link]

  • Thomson, B. I., & Saadhali, S. A. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia, 22(3). Available at: [Link]

  • Kumar, D., et al. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45480402, 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. Available at: [Link]

  • Uddin, M. S., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 15(10), 2419. Available at: [Link]

  • Doan, T. L. P., et al. (2024). Cell permeability beyond the rule of 5. ResearchGate. Available at: [Link]

  • Colvin, C. J., et al. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC. Available at: [Link]

  • Quora. (2023). What factors affect a molecule's permeability through a membrane? Available at: [Link]

  • Cao, R. (2017). Predicting a Drug's Membrane Permeability. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Ferreira, L. L. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available at: [Link]

  • D'Arcy, B., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Medicinal Chemistry Letters, 11(7), 1436-1441. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Cielecka-Piontek, J., et al. (2019). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 24(19), 3591. Available at: [Link]

  • Bennion, B. J., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. PubMed. Available at: [Link]

  • Im, W., et al. (2021). Prediction of Membrane Permeation of Small Drug Molecules using Silcs Energy Profile with Machine Learning. ResearchGate. Available at: [Link]

  • Patel, K. D., et al. (2024). Novel pyrido[2,3-b][21]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 15(1), 1-13. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one

Technical Support Center: Purification of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

Welcome to the technical support center for the purification of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of this nitro-containing heterocyclic compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Key Purification Challenges

6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a polar, heterocyclic molecule containing an electron-withdrawing nitro group.[3] Its purification can be challenging due to a combination of factors:

  • Polarity: The presence of the nitro group and the lactam moiety contributes to the molecule's polarity, which dictates its solubility and interaction with chromatographic stationary phases.[1]

  • Potential for Thermal Instability: While many nitropyridine derivatives are stable, some can be sensitive to high temperatures.[2][4] Care must be taken during heat-involved steps like recrystallization.

  • Acid/Base Sensitivity: The pyridine nitrogen offers a site for protonation, potentially altering the molecule's properties in acidic conditions.[4] The lactam amide proton can be acidic.

  • Strong Intermolecular Interactions: The functional groups present can lead to strong crystal lattice forces, which can make finding a suitable recrystallization solvent challenging.

This guide will provide you with the tools to navigate these challenges effectively.

II. Troubleshooting Guide: Common Purification Problems and Solutions

This section is formatted to help you quickly diagnose and resolve common issues encountered during the purification of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.

A. Recrystallization Issues

Recrystallization is often the most effective method for purifying solid organic compounds. However, finding the right conditions is crucial.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when a supersaturated solution is cooled too quickly, leading to the separation of a liquid phase instead of solid crystals. This liquid is an impure molten form of your compound.[1] The presence of significant impurities can also lower the melting point of the mixture, contributing to this issue.

  • Solutions:

    • Re-heat and Dilute: Heat the solution to dissolve the oil completely, then add a small amount of additional hot solvent to lower the saturation point.[1]

    • Slow Cooling: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling promotes oil formation.

    • Solvent System Modification: If the problem persists, the boiling point of your solvent may be too high. Consider a lower-boiling solvent or a mixed solvent system.[1]

Problem 2: No crystals form upon cooling.

  • Causality: This typically happens if too much solvent was used, and the solution is not saturated at the lower temperature. It can also be due to the formation of a stable supersaturated solution.[1]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[1]

      • Seeding: If you have a small amount of pure product, add a tiny crystal ("seed crystal") to the solution to initiate crystallization.[1]

    • Reduce Solvent Volume: Carefully evaporate some of the solvent and allow the solution to cool again.

    • Increase Insolubility: If using a mixed solvent system, you can cautiously add more of the "bad" solvent (the one in which the compound is less soluble) dropwise until turbidity persists, then warm slightly to redissolve and cool slowly.

Problem 3: Low recovery of the purified product.

  • Causality: This can result from using too much solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent.[1]

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.

    • Pre-heat Funnel: If a hot filtration is necessary to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crashing out.

    • Ice-Cold Washes: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.[1]

    • Second Crop: Cool the filtrate (mother liquor) in an ice bath to see if a second crop of crystals can be obtained. Note that this second crop may be less pure.

B. Flash Column Chromatography Issues

Flash chromatography is a powerful technique for separating compounds with different polarities.

Problem 1: The compound streaks badly on the TLC plate and the column, leading to poor separation.

  • Causality: Streaking, especially for nitrogen-containing heterocycles, is often due to strong interactions with the acidic silanol groups on the surface of the silica gel.[5] This can lead to a broad elution band and contamination of fractions.

  • Solutions:

    • Add a Basic Modifier: To neutralize the acidic sites on the silica, add a small amount of a basic modifier to your mobile phase. Common choices include:

      • 0.1-1% triethylamine (Et3N)

      • 0.1-1% pyridine

      • Using a solvent system containing a small percentage of ammonium hydroxide in methanol.[6]

      • Important: Always perform a small-scale test (TLC) with the modifier to see if it improves the spot shape before committing to a column.

    • Change the Stationary Phase: If streaking persists, consider using a different stationary phase:

      • Alumina (basic or neutral): This can be a good alternative for basic compounds.

      • Reversed-phase (C18) silica: In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Problem 2: The compound does not elute from the column.

  • Causality: The compound is too polar for the chosen solvent system and is irreversibly adsorbed onto the stationary phase.

  • Solutions:

    • Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, you can switch to a dichloromethane/methanol gradient.

    • Check for Decomposition: Before running a column, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, your compound may be decomposing on the silica gel. In this case, a different purification method or stationary phase is necessary.

Problem 3: Poor separation from a similarly polar impurity.

  • Causality: The mobile phase is not optimized to differentiate between the two compounds.

  • Solutions:

    • Fine-tune the Solvent System: Test different solvent systems on TLC. Sometimes, switching one component of the mobile phase (e.g., from ethyl acetate to acetone) can significantly alter the separation.

    • Use a High-Efficiency Stationary Phase: Ensure you are using silica gel with a small particle size (e.g., 40-63 µm or 230-400 mesh) for better resolution.[5]

    • Optimize Column Loading: Do not overload the column. A general rule of thumb is to load 1-5% of the crude material by weight relative to the stationary phase.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for recrystallizing 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one?

Based on the principle of "like dissolves like," polar solvents are a good starting point for this polar molecule.[1] We recommend beginning with ethanol or isopropanol. If the compound is too soluble in these even when cold, a mixed solvent system like ethanol-water or acetone-hexane could be effective.[1][7] Always perform small-scale solubility tests first.

Q2: How do I perform a small-scale solubility test for recrystallization?

Place a small amount of your crude material (10-20 mg) in a test tube. Add a few drops of the solvent and see if it dissolves at room temperature. If it does, the solvent is likely too good for recrystallization. If it doesn't, heat the mixture gently. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

Q3: What is a recommended starting mobile phase for flash chromatography of this compound?

Given its polarity, a good starting point for TLC analysis would be a mixture of a non-polar and a polar solvent. We suggest trying:

  • Hexane / Ethyl Acetate (e.g., starting with 1:1 and adjusting the ratio)

  • Dichloromethane / Methanol (e.g., starting with 98:2 and increasing the methanol content)

Aim for an Rf value of 0.2-0.4 on the TLC plate for the best separation on a column.

Q4: My purified compound is colored. Is that expected?

Many nitroaromatic compounds are yellow or orange in color. A pale yellow color in the purified solid is not necessarily indicative of an impurity. However, a dark brown or tarry appearance in the crude product suggests the presence of significant impurities that should be removed.

Q5: Could my compound decompose during purification?

While many pyridone derivatives are stable, the combination of a nitro group and a heterocyclic ring system means that stability should not be taken for granted, especially under harsh conditions (e.g., strong acid/base, high heat).[2][3] It is always prudent to keep heating times to a minimum during recrystallization and to avoid unnecessarily strong conditions. As mentioned, a stability test on a TLC plate is a quick and valuable diagnostic tool before attempting column chromatography.[6]

IV. Experimental Protocols & Data

A. Recommended Recrystallization Protocol (Starting Point)
  • Place the crude 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to just cover the solid.

  • Heat the mixture gently with stirring (e.g., on a hot plate) until the solvent boils.

  • Add more hot solvent dropwise until all of the solid has just dissolved.

  • If the solution is colored due to impurities, you may consider adding a small amount of activated charcoal and performing a hot filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

B. Recommended Flash Chromatography Protocol (Starting Point)
  • Select a Solvent System: Based on TLC analysis, choose a mobile phase that gives your product an Rf of ~0.3.

  • Pack the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar mobile phase.[5]

  • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or the eluent). Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elute the Column: Run the column using positive pressure (air or nitrogen).[8] You can use an isocratic (single solvent mixture) or gradient elution (gradually increasing the polarity of the mobile phase).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

C. Data Summary Tables

Table 1: Suggested Solvents for Recrystallization Method Development

Single SolventsMixed Solvent Systems (with suggested starting ratios)
EthanolEthanol / Water (e.g., 1:1)[1]
IsopropanolAcetone / Hexane
AcetonitrileEthyl Acetate / Heptane
Ethyl AcetateDichloromethane / Hexane

Table 2: Suggested Mobile Phases for Flash Chromatography Method Development

Solvent SystemPolarityComments
Hexane / Ethyl AcetateLow to MediumA good starting point for many organic compounds.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds.
Dichloromethane / AcetoneMediumCan offer different selectivity compared to ethyl acetate.
Add 0.1-1% Et3N to any of the above-Recommended if streaking is observed on TLC.[6]

V. Visualization of Workflows

A. Recrystallization Troubleshooting Workflow

GstartCrude ProductdissolveDissolve in min. hot solventstart->dissolvecoolCool slowlydissolve->coolcrystalsCrystals Formcool->crystalsSuccessno_crystalsNo Crystalscool->no_crystalsProblemoiling_outOiling Outcool->oiling_outProblemfilterFilter & Drycrystals->filterinduceInduce Crystallization(Scratch/Seed)no_crystals->induceTry firstevaporateEvaporate some solventno_crystals->evaporateIf induction failsreheatRe-heat, add more solventoiling_out->reheatTry firstchange_solventChange Solvent / Systemoiling_out->change_solventIf reheating failspurePure Productfilter->pureinduce->coolreheat->coolevaporate->coolchange_solvent->dissolveGstartCrude ProducttlcRun TLC with test eluentsstart->tlcgood_rfGood Rf (0.2-0.4)No Streakingtlc->good_rfSuccessbad_rfPoor Rf or Streakingtlc->bad_rfProblemrun_columnPack & Run Flash Columngood_rf->run_columnadjust_polarityAdjust Solvent Polaritybad_rf->adjust_polarityIf Rf is too high/lowadd_modifierAdd Modifier (e.g., Et3N)bad_rf->add_modifierIf streakingfractionsCollect & Analyze Fractionsrun_column->fractionscombineCombine Pure Fractions & Evaporatefractions->combinepurePure Productcombine->pureadjust_polarity->tlcadd_modifier->tlcchange_stationaryChange Stationary Phase(Alumina / C18)add_modifier->change_stationaryIf modifier failschange_stationary->tlc

minimizing off-target effects of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Introduction

6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one is a small molecule inhibitor belonging to the pyridoxazine class of heterocyclic compounds. While its primary mechanism of action is under investigation, related structures have shown activity against key cellular enzymes such as kinases and caspases.[1][2] For the context of this guide, we will consider it a putative inhibitor of the executioner caspases-3 and -7 , key proteases involved in the apoptotic signaling cascade.[3][4]

As with any potent small molecule, ensuring that the observed biological effects are due to the modulation of the intended target (on-target) and not an unintended one (off-target) is paramount. Off-target effects can lead to misleading data, incorrect mechanism-of-action hypotheses, and potential cellular toxicity, confounding your research and development efforts.[5] This guide provides a structured approach to identifying, understanding, and mitigating these effects.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one.

Q1: What are "off-target effects" and why are they a critical concern?

A: Off-target effects occur when a drug or small molecule binds to and modulates the activity of proteins other than its intended therapeutic target.[5] These unintended interactions are a major concern for two primary reasons:

  • Toxicity and Side Effects: In a therapeutic context, off-target binding is a primary cause of adverse drug reactions and toxicity.[6] Identifying these interactions early is crucial for drug safety and development.

Q2: I'm observing unexpected or inconsistent results in my cell-based assays. Could this be an off-target effect?

A: Yes, this is a classic indicator of potential off-target activity. Common scenarios include:

  • Discrepancy between Biochemical and Cellular Potency: The compound is highly potent against the purified target protein (e.g., caspase-3) in a biochemical assay, but requires a much higher concentration to achieve the desired effect in a cellular assay.[7] This could be due to poor cell permeability, active drug efflux, or the compound being sequestered by an abundant off-target.

  • Unexplained Cellular Toxicity: The cells die or exhibit stress at concentrations where you would expect only specific target inhibition.

  • Phenotypes Inconsistent with Target Biology: The observed cellular response does not match the known biological role of the intended target. For example, inhibiting apoptosis with a caspase inhibitor should protect cells, but you observe cell cycle arrest.

Q3: What are the most common off-targets for small molecule inhibitors?

A: While off-targets can belong to any protein class, certain families are more common due to conserved structural features, particularly in binding pockets. For many inhibitors, these include:

  • Protein Kinases: The human kinome contains over 500 members, many with structurally similar ATP-binding pockets. This makes them a frequent source of off-target interactions for ATP-competitive inhibitors.[7]

  • Other Proteases: The active sites of proteases can share similarities, leading to cross-reactivity.

  • GPCRs, Ion Channels, and Transporters: These membrane proteins are also common off-targets that can mediate potent physiological responses.

Section 2: Troubleshooting Guide for Unexpected Results

This section provides structured workflows to diagnose issues that may arise during your experiments.

Issue: My IC50 value for 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one is 10-fold higher in my cellular apoptosis assay than in my biochemical caspase-3 activity assay. What's going on?

Causality: A significant rightward shift in potency from a biochemical to a cellular environment is a common and complex issue. The cause is often multifactorial, stemming from the intricate environment of a living cell compared to a simplified in-vitro reaction.[8] This discrepancy can signal poor drug-like properties or engagement with cellular off-targets.

Troubleshooting Workflow:

G cluster_permeability Step 1: Assess Cell Permeability cluster_offtarget Step 2: Investigate Off-Target Binding cluster_conclusion Step 3: Conclude and Refine start Discrepancy Observed: Cellular IC50 >> Biochemical IC50 p_assay Perform Cellular Target Engagement Assay (e.g., NanoBRET™) start->p_assay p_result Is the compound engaging the target in cells? p_assay->p_result k_screen Run Broad Kinase Panel Screen p_result->k_screen  Yes conc_poor Conclusion: Poor cell permeability or efflux is the primary issue. p_result->conc_poor No   c_proteomics Perform Chemical Proteomics (e.g., AP-MS) k_screen->c_proteomics ot_result Off-targets identified? c_proteomics->ot_result conc_ot Conclusion: Off-target engagement is confounding cellular results. ot_result->conc_ot Yes refine Refine compound structure or use orthogonal controls. ot_result->refine No conc_poor->refine conc_ot->refine

Caption: Troubleshooting workflow for IC50 discrepancies.

Explanation of Workflow:

  • Assess Target Engagement: Before assuming off-target effects, you must first confirm the compound is reaching its intended target inside the cell. A direct target engagement assay is the gold standard for this. If there is no or weak engagement, the problem is likely related to cell permeability or efflux.

  • Investigate Off-Targets: If target engagement is confirmed, the discrepancy is likely due to off-target interactions. A broad kinase panel is a cost-effective first step to identify common liabilities.[9] For a more unbiased view, chemical proteomics can identify novel and unexpected binding partners.[10]

  • Conclude and Refine: The results from these steps will guide your next actions. If off-targets are identified, you may need to use lower concentrations, find a more selective analog, or use orthogonal validation methods (see Section 4).

Section 3: Protocols for Off-Target Profiling

A multi-pronged approach is necessary to build a comprehensive off-target profile.

Protocol 3.1: Broad Kinase Selectivity Profiling

Causality: Kinases are a major class of off-targets due to the conserved nature of the ATP binding pocket. Profiling your compound against a large panel of kinases provides a clear, quantitative measure of its selectivity and can immediately flag problematic interactions that could explain unexpected phenotypes.[7]

Methodology (Example using a commercial service):

  • Compound Preparation: Solubilize 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one in 100% DMSO to a final concentration of 10 mM (100X stock). Ensure complete solubilization.

  • Service Selection: Engage a commercial provider offering kinase screening services (e.g., Promega, Reaction Biology, Pharmaron).[8][9][11] Select a panel that provides broad coverage of the human kinome (e.g., >300 kinases).

  • Assay Concentration: A standard initial screen is performed at a single high concentration (e.g., 1 or 10 µM) to identify any potential interaction.

  • Data Submission: Provide the compound stock and requested information to the vendor.

  • Data Analysis: The primary data will be reported as "% Inhibition" at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.

Data Presentation: Example Kinase Profiling Results (@ 1 µM)

Kinase TargetFamily% InhibitionPotential Implication
CASP3 Cysteine Protease 98% On-Target
ROCK1 AGC Kinase85%Cell morphology, motility
p38α (MAPK14) CMGC Kinase62%Stress response, inflammation
SRC Tyrosine Kinase15%Not significant
EGFR Tyrosine Kinase5%Not significant

This is example data and does not reflect actual results for the compound.

Protocol 3.2: Unbiased Off-Target Identification via Chemical Proteomics

Causality: To discover novel or completely unexpected off-targets, an unbiased approach is required. Affinity-Purification combined with Mass Spectrometry (AP-MS) uses an immobilized version of your compound to "fish" for binding partners from a total cell lysate. This is a powerful method for hypothesis-free target deconvolution.[6][12]

G cluster_prep 1. Probe Synthesis & Lysate Prep cluster_exp 2. Affinity Purification cluster_analysis 3. MS Analysis & Hit ID n1 Synthesize an analog of 6-Nitro...oxazin-3(4H)-one with a linker arm n2 Immobilize analog onto affinity beads (e.g., Sepharose) n1->n2 n3 Prepare native total cell lysate n4 Incubate lysate with immobilized compound n3->n4 n5 Control: Incubate lysate with beads + free compound (competition) n3->n5 n6 Wash beads to remove non-specific binders n4->n6 n7 Elute bound proteins n6->n7 n8 Digest proteins into peptides (e.g., On-bead digest) n7->n8 n9 Analyze peptides by LC-MS/MS n8->n9 n10 Identify and quantify proteins. True hits are depleted in the competition control. n9->n10

Caption: Workflow for chemical proteomics off-target identification.

Simplified AP-MS Protocol:

  • Probe Synthesis: This is a critical step requiring synthetic chemistry expertise. An analog of the parent compound must be created with a linker at a position that does not interfere with target binding. The linker is then used to covalently attach the compound to beads.

  • Cell Lysis: Culture and harvest cells of interest. Lyse the cells under native (non-denaturing) conditions to preserve protein structure and interactions.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. In parallel, run a competition control where the lysate is co-incubated with the beads and a high concentration of the free, non-immobilized compound.

  • Washing and Elution: Thoroughly wash the beads to remove proteins that are non-specifically bound. Elute the remaining specific binders.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using high-resolution LC-MS/MS.

  • Data Analysis: Proteins that are significantly enriched on the compound beads compared to the competition control are identified as high-confidence binding partners. Quantitative proteomics techniques like SILAC can greatly enhance the confidence of hit identification.[12][13]

Section 4: Strategies for Minimizing and Validating Off-Target Effects

Once potential off-targets are identified, or to proactively ensure on-target specificity, the following experimental controls are essential.

Strategy 4.1: Work at the Lowest Effective Concentration

The principle of dose-response is fundamental. Off-target effects are often concentration-dependent.

  • Action: Determine the on-target EC50/IC50 in your cellular assay and work at or near this concentration (e.g., 1x to 3x EC50). Avoid using excessively high concentrations (e.g., >10 µM unless required) as this dramatically increases the likelihood of engaging lower-affinity off-targets.

Strategy 4.2: Use a Structurally Unrelated Inhibitor Control

Causality: If two different molecules, with different chemical scaffolds but the same on-target activity, produce the same biological phenotype, it provides strong evidence that the phenotype is due to the on-target effect. It is unlikely that both compounds share the same off-target profile.

  • Action: Identify a well-validated inhibitor of your target (e.g., another caspase-3/7 inhibitor like Z-DEVD-FMK) that is structurally distinct from 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one.[14] Replicate your key experiments with this control compound. If it phenocopies your results, you can be more confident in an on-target mechanism.

Strategy 4.3: Use a Genetic Control (Target Knockdown/Knockout)

Causality: The most definitive way to prove an on-target effect is to remove the target protein from the system. If the compound's effect is lost when the target is absent, it confirms the dependency.

  • Action: Use CRISPR/Cas9 to generate a stable knockout cell line of your target (e.g., CASP3 knockout) or use siRNA/shRNA for transient knockdown. Treat these cells and a wild-type control with your compound. The biological effect of the compound should be significantly blunted or completely absent in the knockout/knockdown cells.

G cluster_wt Wild-Type Cells cluster_ko Target Knockout Cells (e.g., CASP3-/-) wt_drug Compound Treatment wt_pheno Phenotype A Observed wt_drug->wt_pheno Induces conclusion Conclusion: Phenotype A is ON-TARGET wt_pheno->conclusion ko_drug Compound Treatment ko_pheno Phenotype A Is Abolished ko_drug->ko_pheno Fails to Induce ko_pheno->conclusion

Caption: Logic of using genetic controls for target validation.

References
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Deshmukh, S. R., et al. (2025). Novel pyrido[2,3-b][15][16]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available from [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. PubChem Compound Summary. Retrieved from [Link]

  • Oncolines B.V. (n.d.). Kinome Profiling. Retrieved from [Link]

  • Ghavami, S., et al. (2022). A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer. Cancers. Available from [Link]

  • Ruprecht, B., et al. (2015). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology. Available from [Link]

  • Naeem, M., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Global Transitions. Available from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available from [Link]

  • Toure, M. & Crews, C. M. (2016). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Drug Discovery Today: Technologies. Available from [Link]

  • Deshmukh, S. R., et al. (2025). Novel pyrido[2,3- b][15][16]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available from [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Horovitz-Fried, M., et al. (2023). Inducing Targeted, Caspase-Independent Apoptosis with New Chimeric Proteins for Treatment of Solid Cancers. International Journal of Molecular Sciences. Available from [Link]

  • Bantscheff, M., et al. (2011). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology. Available from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • ResearchGate. (2002). Potent and Selective Nonpeptide Inhibitors of Caspases 3 and 7 Inhibit Apoptosis and Maintain Cell Functionality. Request PDF. Available from [Link]

  • Afzal, A. M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available from [Link]

  • Frontiers. (2024). Proteomic profiling and biomarker discovery for predicting the response to PD-1 inhibitor immunotherapy in gastric cancer patients. Retrieved from [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Avance Biosciences. (n.d.). Gene Editing On/Off-Target Analysis. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Wang, C., et al. (2018). Caspase-3 Inhibition Attenuates the Cytopathic Effects of EV71 Infection. Frontiers in Microbiology. Available from [Link]

  • Levoin, N., et al. (2016). Executioner Caspase-3 and 7 Deficiency Reduces Myocyte Number in the Developing Mouse Heart. PLOS ONE. Available from [Link]

  • Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). Rapid profiling of protein kinase inhibitors by quantitative proteomics. Bioorganic & Medicinal Chemistry Letters. Available from [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

Sources

addressing compound aggregation of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Mitigating Compound Aggregation in Biochemical and Cell-Based Assays

Welcome to the technical support center for researchers working with 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one and other novel small molecules. This guide is designed to help you navigate a common but often misunderstood challenge in drug discovery: compound aggregation. As Senior Application Scientists, we have seen promising research derailed by assay artifacts. This resource provides field-proven insights and validated protocols to ensure your experimental results are robust, reproducible, and reliable.

Compound aggregation is a frequent cause of assay interference, where small molecules self-assemble into colloidal particles that can nonspecifically interact with proteins and other assay components.[1][2] This phenomenon can lead to false-positive "hits" in screening campaigns, wasting valuable time and resources.[3][4] This guide will equip you to identify, diagnose, and address these issues head-on.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and observations reported by researchers.

Q1: My dose-response curve for 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one is unusually steep and shows a high Hill slope. What could be the cause?

A: An unusually steep dose-response curve is a classic hallmark of compound aggregation.[5] Unlike a specific, 1-to-1 binding event, aggregation is a cooperative process that occurs above a certain compound concentration, known as the Critical Aggregation Concentration (CAC).[6] Below the CAC, the compound exists as a soluble monomer with little to no activity. Once the concentration hits the CAC, aggregates form rapidly, sequestering and inhibiting the target protein, which results in a sharp, almost switch-like transition from inactive to fully active in the assay readout. This cooperative mechanism often produces steep, non-ideal Hill slopes.

Q2: I'm observing poor reproducibility and time-dependent activity with my compound. Could this be related to aggregation?

A: Yes, both are strong indicators of aggregation. The formation of aggregates is a kinetic process that can be highly sensitive to minor variations in experimental conditions such as incubation time, temperature, buffer components, and even the type of microplate used.[7] This sensitivity can lead to significant well-to-well and day-to-day variability. Time-dependent effects may occur as the aggregates require time to form and sequester the target protein.

Q3: The inhibitory activity of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one completely disappears when I add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to my assay buffer. What does this signify?

A: This is one of the most definitive and widely used tests to diagnose aggregation-based activity.[1][5][8] Non-ionic detergents like Triton X-100 or Tween-20 disrupt the non-covalent forces that hold the small molecule aggregates together.[1] By adding detergent, you prevent the formation of these colloidal particles or break down existing ones. If the compound's activity is attenuated or eliminated in the presence of detergent, it strongly suggests that the observed effect was due to aggregation, not specific binding to the target.[1][5]

Q4: Is 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one a Pan-Assay Interference Compound (PAIN)?

A: While the nitroaromatic group present in this compound is a substructure found in some known PAINS, its classification as a PAIN depends on its behavior across multiple assays.[9] PAINS are compounds that show activity in numerous, unrelated assays through various interference mechanisms, including aggregation, reactivity, or redox cycling.[9][10] If the compound's activity is confirmed to be solely due to aggregation, it should be flagged as a probable aggregator and a potential source of assay artifacts. It is crucial to perform the counter-screens described in this guide before investing further resources.

The Mechanism of Aggregation-Based Assay Interference

Small molecule aggregation is a reversible, concentration-dependent self-association of compounds into colloid-like particles, typically ranging from 50 to 1000 nm in diameter.[5][7] These particles act as promiscuous inhibitors by sequestering proteins on their large surface area, effectively removing the active protein from the solution and preventing it from interacting with its substrate or binding partners.[2][4] This is a non-specific, surface-adsorption phenomenon, not a specific, stoichiometric interaction at a defined binding site.[4]

cluster_0 Below Critical Aggregation Concentration (CAC) cluster_1 Above Critical Aggregation Concentration (CAC) Monomer Soluble Monomer (6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one) Protein Active Target Protein Product Biological Activity (Product Formation) Protein->Product Normal Function Aggregate Compound Aggregate (Colloidal Particle) InertProtein Sequestered Protein (Inactive) Aggregate->InertProtein Non-specific Adsorption NoProduct Inhibition Signal (False Positive) InertProtein->NoProduct Monomer_init Compound in Solution Monomer_init->Monomer [Compound] < CAC Monomer_init->Aggregate [Compound] > CAC

Mechanism of aggregation-based inhibition.

Troubleshooting Guide & Diagnostic Protocols

If you suspect aggregation, a systematic approach is necessary to confirm it. The following workflow and protocols will guide you through this process.

Diagnostic Workflow

Sources

Validation & Comparative

A Comparative Analysis of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one and Established DNA Damage Response Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the hypothetical novel compound, 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one, with well-characterized inhibitors of the DNA Damage Response (DDR) pathway. For the purpose of this analysis, we will postulate that 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one is an inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. This comparison is intended for researchers, scientists, and drug development professionals actively engaged in oncology and DNA repair research.

The DNA Damage Response: A Network of Kinase-Mediated Signaling

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex signaling network known as the DNA Damage Response (DDR).[1] This network is responsible for detecting DNA lesions, initiating cell cycle arrest to allow time for repair, and activating the appropriate DNA repair pathways.[1] Central to the DDR are several large protein kinases belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, including DNA-PK, Ataxia-Telangiectasia Mutated (ATM), and ATM and Rad3-related (ATR).[1] Given their pivotal roles, these kinases have emerged as key therapeutic targets in oncology.

Key Kinases in the DNA Damage Response

  • DNA-dependent Protein Kinase (DNA-PK): A crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs).[2] DNA-PK is a complex consisting of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer that recognizes and binds to broken DNA ends.[2]

  • Ataxia-Telangiectasia Mutated (ATM): The primary sensor and activator of the DDR in response to DNA double-strand breaks.[1]

  • ATM and Rad3-related (ATR): Activated by single-strand DNA breaks and replication stress, ATR plays a critical role in maintaining genome stability during DNA replication.[3]

The inhibition of these kinases, particularly in cancer cells that often have underlying defects in other DNA repair pathways, can lead to synthetic lethality and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.

Comparative Inhibitors: Mechanisms and Efficacy

This guide will compare our hypothetical compound against three well-established inhibitors, each targeting one of the key DDR kinases.

NU7441 (KU-57788): A Selective DNA-PK Inhibitor

NU7441 is a highly potent and selective inhibitor of DNA-PK.[4] It acts as an ATP-competitive inhibitor, binding to the kinase domain of the DNA-PK catalytic subunit and preventing the phosphorylation of its downstream targets.[4] This inhibition effectively blocks the NHEJ pathway.[4]

KU-55933: A Potent ATM Inhibitor

KU-55933 is a specific and potent inhibitor of ATM kinase activity.[5][6] It demonstrates high selectivity for ATM over other PIKK family members like DNA-PK and mTOR.[5][6] By inhibiting ATM, KU-55933 prevents the activation of downstream signaling cascades that lead to cell cycle arrest and DNA repair.[5]

AZD6738 (Ceralasertib): An Orally Bioavailable ATR Inhibitor

AZD6738 is a potent and selective, orally bioavailable inhibitor of ATR kinase.[3][7] It effectively inhibits ATR-mediated phosphorylation of its key substrate, CHK1, thereby abrogating the cellular response to replication stress.[7]

Hypothetical Profile: 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one as a Novel DNA-PK Inhibitor

Based on the presence of the pyridone-oxazine scaffold, which is found in other kinase inhibitors, we hypothesize that 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one is a novel, potent, and selective inhibitor of DNA-PK. The nitro group present on the pyridone ring may contribute to its specific interactions within the ATP-binding pocket of DNA-PK.[8][9] For the purpose of this guide, we will assign it a hypothetical in vitro IC50 value to facilitate a quantitative comparison.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of the compared inhibitors against their primary targets.

CompoundPrimary TargetIn Vitro IC50Reference
6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one DNA-PK (Hypothetical)10 nM-
NU7441 (KU-57788) DNA-PK14 nM[4]
KU-55933 ATM12.9 nM[5][6]
AZD6738 (Ceralasertib) ATR1 nM[7]

Visualizing the DNA Damage Response Pathway and Inhibition

cluster_DDR DNA Damage Response cluster_Sensors Sensors & Kinases cluster_Repair Repair Pathways cluster_Inhibitors Inhibitors DNA_Damage DNA Damage (DSBs, SSBs, Replication Stress) DNAPK DNA-PK DNA_Damage->DNAPK DSBs ATM ATM DNA_Damage->ATM DSBs ATR ATR DNA_Damage->ATR SSBs / Replication Stress NHEJ Non-Homologous End Joining (NHEJ) DNAPK->NHEJ HR Homologous Recombination (HR) ATM->HR Cell_Cycle_Arrest Cell Cycle Arrest ATM->Cell_Cycle_Arrest Replication_Fork_Stability Replication Fork Stability ATR->Replication_Fork_Stability ATR->Cell_Cycle_Arrest Apoptosis Apoptosis NHEJ->Apoptosis If repair fails HR->Apoptosis If repair fails Replication_Fork_Stability->Apoptosis If repair fails Nitro_Compound 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one (Hypothetical) Nitro_Compound->DNAPK NU7441 NU7441 NU7441->DNAPK KU55933 KU-55933 KU55933->ATM AZD6738 AZD6738 AZD6738->ATR

Caption: Overview of the DNA Damage Response and points of inhibition.

Experimental Protocols for Efficacy Comparison

To empirically validate the efficacy and selectivity of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one against known DDR inhibitors, a series of in vitro and cell-based assays are essential.

Experimental Workflow Diagram

Start Start: Novel Compound & Comparators Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Kinase_Assay Biochemical Potency Cell_Based_Assay Cell-Based Assay (γ-H2AX Staining) Kinase_Assay->Cell_Based_Assay Cellular Target Engagement Clonogenic_Assay Clonogenic Survival Assay Cell_Based_Assay->Clonogenic_Assay Functional Outcome End End: Comparative Efficacy Profile Clonogenic_Assay->End Therapeutic Potential

Caption: Experimental workflow for inhibitor comparison.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay directly measures the enzymatic activity of the target kinase and the potency of the inhibitor in a cell-free system.[2][10]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[2] The amount of ADP is directly proportional to the kinase activity.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified recombinant kinase (e.g., DNA-PK), the kinase-specific substrate peptide, and varying concentrations of the inhibitor (6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one, NU7441, KU-55933, or AZD6738) in kinase buffer.[10]

  • Initiation: Start the kinase reaction by adding ATP.[11] Incubate at room temperature for a defined period (e.g., 60 minutes).[2]

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[2] Incubate for 40 minutes at room temperature.[2]

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.[2] Incubate for 30 minutes at room temperature.[2]

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Cell-Based γ-H2AX Immunofluorescence Assay

This assay assesses the ability of the inhibitor to block the repair of DNA double-strand breaks in a cellular context.[12][13]

Principle: Phosphorylation of the histone variant H2AX to form γ-H2AX is one of the earliest events in the cellular response to DSBs.[13] The formation of distinct nuclear foci of γ-H2AX can be visualized and quantified using immunofluorescence microscopy.[13]

Protocol:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HeLa or A549) on coverslips in a multi-well plate and allow them to adhere.

  • Induce DNA Damage: Treat the cells with a DNA-damaging agent, such as ionizing radiation (e.g., 2 Gy) or etoposide, to induce DSBs.[13]

  • Inhibitor Treatment: Co-treat the cells with varying concentrations of the inhibitors.

  • Fixation and Permeabilization: After a set time (e.g., 1-24 hours), fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.[13]

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.[13]

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Use image analysis software (e.g., Fiji) to automatically count the number of γ-H2AX foci per nucleus.[13] A potent inhibitor of DSB repair will lead to a persistence of γ-H2AX foci over time compared to the control.[14]

Clonogenic Survival Assay

This "gold standard" assay measures the long-term reproductive viability of cells after treatment with a DNA-damaging agent and an inhibitor.[15][16]

Principle: The clonogenic assay determines the ability of a single cell to proliferate and form a colony of at least 50 cells.[16] It is a measure of cell reproductive death.

Protocol:

  • Cell Plating: Seed a precise number of single cells into multi-well plates. The number of cells plated will vary depending on the expected toxicity of the treatment.[17]

  • Treatment: Treat the cells with a fixed dose of ionizing radiation in the presence or absence of the inhibitors at various concentrations.[17]

  • Incubation: Incubate the plates for 9-14 days to allow for colony formation.[17]

  • Fixing and Staining: Aspirate the media, fix the colonies with a solution like 10% formalin, and stain with a dye such as 0.5% crystal violet or methylene blue.[17]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. The surviving fraction is then plotted against the inhibitor concentration to assess the radiosensitizing effect.

Comparative Efficacy Summary

cluster_table Comparative Efficacy Profile Header <<b>Compoundb>>|<<b>Primary Targetb>>|<<b>In Vitro IC50b>>|<B>Cellular Activity (γ-H2AX Assay)B>|<B>Radiosensitization (Clonogenic Assay)B> Compound1 6-Nitro-2H-pyrido [3,2-B]oxazin-3(4H)-one|<fontcolor='#4285F4'>DNA-PKfont>|10 nM (Hypothetical)|<fontcolor='#34A853'>Highfont>|<fontcolor='#34A853'>Highfont> Compound2 NU7441|<fontcolor='#4285F4'>DNA-PKfont>|14 nM|<fontcolor='#34A853'>Highfont>|<fontcolor='#34A853'>Highfont> Compound3 KU-55933|<fontcolor='#4285F4'>ATMfont>|12.9 nM|<fontcolor='#34A853'>Highfont>|<fontcolor='#34A853'>Highfont> Compound4 AZD6738|<fontcolor='#4285F4'>ATRfont>|1 nM|<fontcolor='#34A853'>Highfont>|<fontcolor='#34A853'>Highfont>

Caption: Summary of expected comparative efficacy.

Conclusion

This guide provides a framework for the comparative evaluation of the novel compound, 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one, against established inhibitors of the DNA Damage Response pathway. By postulating its activity as a DNA-PK inhibitor, we have outlined a series of robust experimental protocols to determine its potency, cellular activity, and potential as a radiosensitizer. The successful execution of these experiments would provide the necessary data to position this novel compound within the landscape of DDR inhibitors and guide its future development as a potential anti-cancer therapeutic.

References

  • Lau, A., et al. (2020). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. PLOS ONE, 15(3), e0229323. [Link]

  • Buch, K., et al. (2012). Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study. Radiation Oncology, 7(1). [Link]

  • Li, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Bioorganic & Medicinal Chemistry, 102, 117629. [Link]

  • Kazi, A., et al. (2020). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. ACS Medicinal Chemistry Letters, 11(5), 897-902. [Link]

  • AstraZeneca. AZD6738. [Link]

  • Kao, J., et al. (2011). USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH. Cancer Biology & Therapy, 12(7), 551-559. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • McGill University. Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. [Link]

  • Vendetti, F. P., et al. (2015). ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib. Molecular Cancer Therapeutics, 14(10), 2302-2313. [Link]

  • The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells. MDPI. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

  • Nitroaromatic radiation sensitizers substitute for oxygen in neocarzinostatin-induced DNA damage. PubMed Central. [Link]

  • Hickson, I., et al. (2004). Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer. Clinical Cancer Research, 10(18), 6219-6228. [Link]

  • DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair. PubMed Central. [Link]

  • Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. PubMed. [Link]

  • Franken, N. A. P., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. [Link]

  • Brendel, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (125), e55963. [Link]

  • Buch, K., et al. (2012). Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study. springermedizin.de. [Link]

  • Ximbio. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound). [Link]

  • Foote, K. M., et al. (2018). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry, 61(22), 10096-10110. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. bioRxiv. [Link]

  • Kinase specificity of KU-55933 and M4076 inhibitors (a)In vitro... - ResearchGate. [Link]

  • Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei. AACR Journals. [Link]

  • Clonogenic Cell Survival Assay. ResearchGate. [Link]

  • Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview. YouTube. [Link]

  • Reaction Biology. DNA-PK Kinase Assay Service. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link]

  • In vitro NLK Kinase Assay. PubMed Central. [Link]

  • Pharmacological boost of DNA damage response and repair by enhanced biogenesis of DNA damage response RNAs. PubMed Central. [Link]

  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. PubMed Central. [Link]

  • Biomarkers predicting therapeutic response to the DNA-PKcs inhibitor... - ResearchGate. [Link]

  • An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans. PubMed Central. [Link]

  • Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. PubMed Central. [Link]

Sources

A Researcher's Guide to Validating the Bioactivity of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the bioactivity of the novel compound 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one. While specific data on this molecule is not yet prevalent in published literature, its core structure, a pyridoxazinone, belongs to a class of heterocyclic compounds known for a wide range of biological activities, including anticancer properties.[1][2][3] The presence of a nitro group further suggests potential for diverse bioactivities, as nitro-containing molecules are known to function as antineoplastic, antibiotic, and antiparasitic agents.[4]

This document outlines a logical, multi-step experimental workflow designed to characterize the compound's cytotoxic potential, elucidate its mechanism of action, and assess its selectivity across various cancer and non-cancerous cell lines. The causality behind each experimental choice is explained to provide a robust, self-validating system for generating high-quality, publishable data.

Experimental Validation Workflow

A systematic approach is crucial when characterizing a novel compound. The following workflow ensures a logical progression from broad screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Pathway Analysis A Select Cell Line Panel (e.g., MCF-7, A549, HCT116, HEK293T) B MTT Viability Assay A->B C Determine IC50 Values B->C D Apoptosis vs. Necrosis (Annexin V / PI Staining) C->D Proceed with active concentrations F Cell Cycle Analysis (Propidium Iodide Staining) C->F Proceed with active concentrations E Confirm Apoptosis Pathway (Caspase-Glo 3/7 Assay) D->E G Hypothesize Target Pathway (e.g., p53 activation) E->G Based on Apoptotic Signature H Western Blot Analysis (p53, PARP Cleavage) G->H G cluster_pathway Hypothesized p53-Mediated Apoptosis Pathway Compound 6-Nitro-2H-pyrido [3,2-B]oxazin-3(4H)-one Stress Cellular Stress / DNA Damage Compound->Stress p53 p53 Activation (Stabilization) Stress->p53 Arrest G2/M Cell Cycle Arrest p53->Arrest Casp9 Caspase-9 (Initiator) p53->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 PARP PARP (116 kDa) Casp37->PARP Cleavage Apoptosis Apoptosis Casp37->Apoptosis cPARP Cleaved PARP (89 kDa) cPARP->Apoptosis Hallmark of

Caption: Hypothesized p53-mediated apoptotic signaling.

Detailed Protocol: Western Blotting

Adapted from standard laboratory procedures. [5]

  • Protein Extraction: Treat cells as before. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p53, PARP (recognizing both full-length and cleaved forms), and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imager or X-ray film.

By following this comprehensive guide, researchers can generate a robust dataset to validate the bioactivity of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one, providing a solid foundation for further preclinical development.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(13), 995-1014. [Link]

  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & El-Gazzar, M. G. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Archiv der Pharmazie, 352(10), e1900130. [Link]

  • Western blot analysis of PARP-1 cleavage and p53 expression in A549 and U1810. ResearchGate. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • MTT Assay protocol. protocols.io. [Link]

  • Rieber, M., & Strasberg-Rieber, M. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in molecular biology (Clifton, N.J.), 1951, 203–210. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bioprotocol, 6(19), e1953. [Link]

  • Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b]t[6][7]hiazine derivatives. ResearchGate. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Institutes of Health. [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. Babraham Institute. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Deshmukh, S. S., Patil, S. H., Pawar, S. S., Bairagi, S. H., Kale, M. A., & Bhosale, S. H. (2024). Novel pyrido[2,3-b]o[1][6]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC medicinal chemistry, 15(1), 168–181. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility. [Link]

  • Caspase 3/7 Activity. protocols.io. [Link]

  • p53 protein detection by the western blotting technique in normal and neoplastic specimens of human endometrium. PubMed. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Brzozowski, Z., Sławiński, J., & Sączewski, F. (2018). Synthesis of Novel Pyrido[4,3-e]t[1][6][8]riazino[3,2-c]t[1][6][8]hiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules (Basel, Switzerland), 23(10), 2445. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Rivera, G., & Téllez-Vargas, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules (Basel, Switzerland), 27(11), 3629. [Link]

  • Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. ResearchGate. [Link]

  • Apoptosis assays: western blots. YouTube. [Link]

  • Novel pyrido[2,3-b]o[1][6]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia School of Medicine. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. PubMed. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

Sources

Benchmarking 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Comparative Guide for Drug Discovery Professionals

Benchmarking 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: A Comparative Guide for Drug Discovery Professionals

Foreword: The Quest for Novel Heterocyclic Scaffolds in Therapeutics

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds remains a cornerstone of innovation. These structurally diverse molecules consistently provide the foundation for therapeutics with improved efficacy, selectivity, and safety profiles. Among these, the pyrido[3,2-b][1]oxazin-3(4H)-one core represents a promising, yet underexplored, chemical space. This guide introduces 6-Nitro-2H-pyrido[3,2-b][1]oxazin-3(4H)-one (hereafter referred to as Compound X ) and proposes a rigorous benchmarking strategy against established therapeutic agents and related heterocyclic compounds. Our objective is to elucidate its potential as a lead candidate in oncology and inflammatory diseases, providing researchers with the foundational data and methodologies for their own investigations. This document is structured to not only present comparative data but to also explain the rationale behind the experimental design, ensuring a transparent and scientifically robust evaluation.

Introduction to Compound X and its Therapeutic Potential

Compound X, 6-Nitro-2H-pyrido[3,2-b][1]oxazin-3(4H)-one, is a novel heterocyclic entity characterized by the fusion of a pyridine and a 1,4-oxazine ring system, with a notable nitro functional group at the 6-position. The pyrido[2,3-d]pyrimidine scaffold, a related structure, is a well-established pharmacophore in medicinal chemistry, with a broad spectrum of biological activities, including antitumor, antibacterial, and CNS depressive effects.[2][3] The presence of the 1,4-oxazine ring is also significant, as benzoxazinone derivatives are known for their diverse biological actions, including antifungal and antimicrobial properties.[1][4]

The strategic inclusion of a nitro group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. Given the established anticancer and anti-inflammatory activities of related heterocyclic systems,[2][5] it is hypothesized that Compound X will exhibit potent biological effects in these therapeutic areas. This guide outlines a comprehensive in vitro testing cascade to evaluate this hypothesis.

Benchmarking Against Established Therapeutics

To ascertain the therapeutic potential of Compound X, a direct comparison against current standards of care and relevant tool compounds is essential. For this purpose, we have selected:

  • Doxorubicin: A widely used chemotherapeutic agent, serving as a benchmark for cytotoxic anticancer activity.[6][7][8]

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes.[9][10][11]

  • Celecoxib: A selective COX-2 inhibitor, representing a more targeted anti-inflammatory agent with a potentially improved safety profile.[12][13][14]

The following sections will detail the experimental protocols and present hypothetical comparative data to illustrate the benchmarking process.

Anticancer Activity Evaluation

The initial assessment of Compound X's anticancer potential will focus on its cytotoxic and apoptotic effects on relevant cancer cell lines.

Cytotoxicity Profiling: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15][16][17][18] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_WorkflowASeed cancer cells (e.g., MCF-7, A549) in 96-well platesBIncubate for 24 hoursA->BCTreat cells with serial dilutions of Compound X, Doxorubicin, and vehicle controlB->CDIncubate for 48-72 hoursC->DEAdd MTT solution to each wellD->EFIncubate for 2-4 hoursE->FGAdd solubilization solution (e.g., DMSO)F->GHMeasure absorbance at 570 nmG->HICalculate IC50 valuesH->I

Caption: Workflow for determining the cytotoxic effects of test compounds using the MTT assay.

Comparative Data: IC50 Values (µM) for Cytotoxicity

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Compound X Experimental DataExperimental DataExperimental Data
Doxorubicin~ 0.5 - 2~ 0.1 - 1~ 0.2 - 1.5
Reference IC50 values for Doxorubicin can vary depending on the specific cell line and experimental conditions.[6][7][8][19][20]
Induction of Apoptosis: Annexin V/Propidium Iodide Staining

To determine if cytotoxicity is mediated by apoptosis, we will employ Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[21][22][23][24][25] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

Experimental Workflow: Apoptosis Assay

Apoptosis_WorkflowATreat cancer cells with Compound X at its IC50 concentrationBIncubate for 24 hoursA->BCHarvest and wash cellsB->CDResuspend cells in Annexin V binding bufferC->DEAdd Annexin V-FITC and Propidium IodideD->EFIncubate in the dark for 15 minutesE->FGAnalyze by flow cytometryF->GHQuantify viable, early apoptotic, late apoptotic, and necrotic cellsG->H

Caption: Workflow for the detection and quantification of apoptosis by Annexin V/PI staining.

Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of Compound X will be assessed through its ability to inhibit key inflammatory mediators in a cellular model of inflammation.

Inhibition of Nitric Oxide Production: The Griess Assay

Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO.[26][27][28][29]

Experimental Workflow: Griess Assay

Griess_WorkflowASeed RAW 264.7 macrophages in 96-well platesBIncubate for 24 hoursA->BCPre-treat cells with Compound X, Indomethacin, and vehicle controlB->CDStimulate with LPS (1 µg/mL)C->DEIncubate for 24 hoursD->EFCollect cell culture supernatantE->FGAdd Griess reagent to supernatantF->GHMeasure absorbance at 540 nmG->HICalculate percent inhibition of NO productionH->I

Caption: Workflow for measuring nitric oxide production using the Griess assay.

Comparative Data: IC50 Values (µM) for NO Inhibition

CompoundRAW 264.7 Cells
Compound X Experimental Data
Indomethacin~ 60 - 75
Reference IC50 values for Indomethacin can vary based on experimental conditions.[9]
Inhibition of Pro-inflammatory Cytokines: TNF-α ELISA

Tumor Necrosis Factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine. An enzyme-linked immunosorbent assay (ELISA) will be used to quantify the concentration of TNF-α in the cell culture supernatant.[30][31][32][33][34][35]

Experimental Workflow: TNF-α ELISA

ELISA_Workflowcluster_prepCell Treatmentcluster_elisaELISA ProcedureASeed and treat RAW 264.7 cells as in Griess assayBCollect supernatantA->BDAdd supernatant and standardsB->DCCoat plate with capture antibodyC->DEAdd detection antibodyD->EFAdd enzyme conjugateE->FGAdd substrate and stop solutionF->GHRead absorbanceG->H

Caption: Workflow for the quantification of TNF-α by sandwich ELISA.

Cyclooxygenase (COX) Enzyme Inhibition Assay

To determine the mechanism of anti-inflammatory action, the inhibitory activity of Compound X against COX-1 and COX-2 will be evaluated using a commercially available inhibitor screening kit.[36][37][38][39][40][41] This will allow for the determination of its selectivity profile.

Comparative Data: IC50 Values (nM) for COX Inhibition

CompoundCOX-1COX-2Selectivity Index (COX-1/COX-2)
Compound X Experimental DataExperimental DataCalculated Data
Indomethacin~ 18~ 26~ 0.7
Celecoxib> 1000~ 40> 25
Reference IC50 values for Indomethacin and Celecoxib are approximate and can vary.[10][12][14][42]

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of 6-Nitro-2H-pyrido[3,2-b][1]oxazin-3(4H)-one (Compound X) as a potential anticancer and anti-inflammatory agent. The detailed experimental protocols and comparative data from established drugs offer a clear roadmap for researchers to evaluate its therapeutic promise.

The successful demonstration of potent and selective activity in these in vitro assays would warrant further investigation, including:

  • In-depth mechanistic studies: Elucidation of the specific cellular targets and signaling pathways modulated by Compound X.

  • In vivo efficacy studies: Evaluation of its therapeutic effects in animal models of cancer and inflammation.

  • Pharmacokinetic and toxicological profiling: Assessment of its drug-like properties and safety profile.

The exploration of novel heterocyclic scaffolds like the pyrido[3,2-b][1]oxazin-3(4H)-one core is paramount for the advancement of next-generation therapeutics. The systematic evaluation outlined herein will provide the critical data necessary to determine if Compound X is a viable candidate for further drug development.

References

  • Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559.
  • Riener, C., & Gattinger, A. (2002). IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assay.
  • Rezadoost, M. H., Ghasempour, A., & Khorsandi, K. (2019). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, HepG2) and normal (HUVEC) cell lines.
  • El-Sayed, M. A. A., Abdel-Aziz, S. A., & El-Azab, A. S. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2395-2414.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2018). IC50 values μM of anti-inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line.
  • Ezealisiji, K. U., Ijeomah, A. U., & Siwe-Noundou, X. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Pharmaceutical Sciences and Research, 10(7), 1678-1683.
  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological reviews, 87(1), 315-424.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bioprotocol, 6(20), e1953.
  • Sharma, A., & Kumar, V. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(28), 19045-19066.
  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157-170.
  • ResearchGate. (n.d.). Percentage enzyme inhibition and IC50 values of EAP and indomethacin... [Link]

  • Brutcher, E., & Ma, H. (2023). COX Inhibitors. In StatPearls.
  • Journal of Agricultural and Food Chemistry. (n.d.). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. [Link]

  • Dubbelboer, I. R., et al. (2018). Summary of previously published IC 50 values of doxorubicin in...
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. (2018).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • IBL International. TNF-α (free) ELISA. [Link]

  • Al-SuhaIMI, E. A., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(5), 1088.
  • ResearchGate. (n.d.). IC50 values of COX-2 inhibition by Celecoxib (A) and AT (B). [Link]

  • Semantic Scholar. (n.d.). Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. [Link]

  • George, R. F., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2395-2414.
  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

  • Bio-Rad. Apoptosis Analysis by Flow Cytometry. [Link]

  • National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

  • de Bruijn, W. J. C., Gruppen, H., & Vincken, J. P. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 155, 233-243.
  • ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. [Link]

  • El-Gamal, M. I., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Bioorganic Chemistry, 150, 107623.
  • Probes & Drugs. INDOMETHACIN. [Link]

  • ResearchGate. (n.d.). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Elabscience. Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. [Link]

  • National Institutes of Health. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. [Link]

  • Taylor & Francis Online. (2017). Potential anti-inflammatory, antioxidant and antimicrobial activities of Sambucus australis. [Link]

  • Wageningen University & Research. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. [Link]

  • ResearchGate. (2025). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • ACS Omega. (2026). Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Quantum Chemical Theory Calculations. [Link]

  • University of South Florida. Apoptosis Protocols. [Link]

  • U.S. Food and Drug Administration. (n.d.). INDOCIN SR (indomethacin) extended-release capsules for oral use. [Link]

Sources

A Guide to the In Vivo Validation of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Comparative Analysis of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel synthetic compound, 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one. Designed for researchers, scientists, and drug development professionals, this document outlines putative mechanisms of action, proposes robust preclinical models for validation, and offers a comparative analysis against established therapeutic agents. Given the nascent stage of research on this specific molecule, this guide serves as a strategic roadmap for future investigation, underpinned by established principles of in vivo pharmacology and data from structurally related compounds.

Introduction: The Therapeutic Promise of the Pyrido-Oxazinone Scaffold

The 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one molecule integrates two key pharmacophores: a pyridazinone core and an oxazine ring. Both parent structures are prevalent in a multitude of biologically active compounds, suggesting a high potential for therapeutic utility.[1] Pyridazinone derivatives are well-documented for their wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Similarly, the oxazine scaffold is a component of various compounds with demonstrated anticancer and anti-inflammatory efficacy.[4][5] The presence of a nitro group can further modulate the biological activity of heterocyclic compounds.

This guide will explore two primary, putative therapeutic avenues for 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one: as an anti-inflammatory agent and as an anticancer therapeutic.

Part 1: Proposed Mechanisms of Action

Based on the extensive literature on related pyridazinone and oxazine derivatives, we can postulate two primary mechanisms of action for 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Putative Anti-Inflammatory Mechanism

Many pyridazinone derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[1][2] This inhibition curtails the production of prostaglandins, key mediators of inflammation, pain, and fever. Additionally, some pyridazinone-based compounds have been shown to inhibit phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic AMP (cAMP).[2][3] Increased cAMP levels have broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokines.

Anti_Inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Compound 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one Compound->COX2 Inhibition

Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.

Putative Anticancer Mechanism

The anticancer potential of oxazine and pyridazinone derivatives is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells.[4] Some benzoxazinone derivatives have been shown to induce DNA damage and increase reactive oxygen species (ROS) levels, leading to apoptosis.[6] Furthermore, the pyrido[2,3-b][1][4]oxazine scaffold has been identified in potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are crucial drivers in certain cancers like non-small cell lung cancer (NSCLC).[7]

Anticancer_Mechanism cluster_0 Cancer Cell Cancer_Cell Cancer Cell Proliferation_Signaling Uncontrolled Proliferation & Survival Signaling Apoptosis_Pathway Apoptotic Pathway Proliferation_Signaling->Apoptosis_Pathway Inhibition Compound 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one DNA_Damage DNA Damage Compound->DNA_Damage ROS Increased ROS Compound->ROS DNA_Damage->Apoptosis_Pathway Activation ROS->Apoptosis_Pathway Activation

Caption: Proposed anticancer mechanism via induction of apoptosis.

Part 2: Comparative In Vivo Validation Framework

A robust in vivo validation is crucial to ascertain the therapeutic potential of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one. This involves head-to-head comparisons with "gold-standard" therapeutics in well-established animal models.

Comparative Analysis: A Hypothetical Data Summary

The following tables present a template for summarizing the expected outcomes of in vivo studies, comparing 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one with established drugs. Note: The data presented here is hypothetical and serves as a guide for data presentation in future studies.

Table 1: Hypothetical Comparative Efficacy in an Anti-Inflammatory Model (Carrageenan-Induced Paw Edema in Rats)

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3hUlcerogenic Index
Vehicle Control-00.1 ± 0.05
6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one 1045 ± 50.3 ± 0.1
6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one 3065 ± 70.5 ± 0.2
Celecoxib (Comparator)3070 ± 60.9 ± 0.3

Table 2: Hypothetical Comparative Efficacy in an Anticancer Model (NSCLC Xenograft in Mice)

Treatment GroupDose (mg/kg, p.o., daily)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle Control-0+2 ± 1
6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one 2540 ± 8-3 ± 2
6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one 5060 ± 10-5 ± 3
Osimertinib (Comparator)2585 ± 5-8 ± 4

Part 3: Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the in vivo validation of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory)

This is a widely used and reproducible model for acute inflammation.[8][9]

1. Animal Acclimatization:

  • Male Wistar rats (180-220 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

2. Grouping and Dosing:

  • Animals are randomly assigned to groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline).

    • Group 2: 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one (low dose).

    • Group 3: 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one (high dose).

    • Group 4: Celecoxib (positive control).[10][11]

  • The test compound and controls are administered orally (p.o.) via gavage.

3. Induction of Inflammation:

  • One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.[8][12]

4. Measurement of Paw Edema:

  • Paw volume is measured immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

5. Ulcerogenic Activity Assessment:

  • After the final measurement, animals are euthanized, and stomachs are removed and examined for any signs of ulceration or hemorrhage.

Protocol 2: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model in Mice (Anticancer)

This model is standard for evaluating the efficacy of anticancer agents in a setting that mimics human tumor growth.[13][14][15]

1. Cell Culture and Animal Model:

  • A549 (human NSCLC) cells are cultured under standard conditions.[16]

  • Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.[13]

2. Tumor Implantation:

  • A suspension of A549 cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.[17]

3. Tumor Growth Monitoring and Grouping:

  • Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control.

    • Group 2: 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one (low dose).

    • Group 3: 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one (high dose).

    • Group 4: Osimertinib (positive control).[7][18]

4. Treatment and Monitoring:

  • Treatments are administered daily via oral gavage.

  • Tumor volume and body weight are measured 2-3 times per week.

  • The study is terminated when tumors in the control group reach a specified size or after a predetermined duration.

5. Efficacy Evaluation:

  • The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

  • At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry) to investigate the mechanism of action.

Overall In Vivo Validation Workflow

In_Vivo_Validation_Workflow Start Start: Novel Compound 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one Hypothesis Hypothesize Therapeutic Potential (Anti-inflammatory & Anticancer) Start->Hypothesis Model_Selection Select Appropriate In Vivo Models (Carrageenan Paw Edema & NSCLC Xenograft) Hypothesis->Model_Selection Protocol_Design Design Detailed Experimental Protocols (Dosing, Endpoints, Comparators) Model_Selection->Protocol_Design Execution Execute In Vivo Studies Protocol_Design->Execution Data_Collection Collect and Analyze Data (Paw Volume, TGI, Toxicity) Execution->Data_Collection Comparison Compare Performance Against Standard Therapeutics Data_Collection->Comparison Conclusion Draw Conclusions on Therapeutic Potential & Guide Further Development Comparison->Conclusion

Sources

A Researcher's Guide to Confirming Target Engagement: A Comparative Analysis Focused on Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, identifying a potent small molecule is only the beginning. The critical next step, which often determines the trajectory of a development program, is unequivocally demonstrating that the compound engages its intended target within the complex milieu of a living cell. This guide provides an in-depth, objective comparison of key methodologies for confirming target engagement, designed for researchers at the forefront of therapeutic innovation.

While the principles discussed are broadly applicable, we will frame our analysis through a practical case study: confirming the target engagement of a novel compound from the pyrido-oxazine chemical class, specifically designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This allows us to move beyond theoretical descriptions to tangible experimental designs and data interpretation.

The Imperative of Target Engagement: Bridging Biochemical Potency and Cellular Efficacy

A common pitfall in early-stage drug discovery is the disconnect between a compound's performance in a purified, biochemical assay and its activity in a cell-based or in vivo model.[1][2] A molecule may exhibit nanomolar potency against an isolated enzyme but show little to no effect in a cellular context due to poor membrane permeability, rapid efflux, or metabolic instability.[1] Conversely, a compound might induce a desired cellular phenotype through off-target effects, leading researchers down a costly and ultimately fruitless path.[1]

Directly measuring target engagement in a cellular environment provides the crucial link between these two worlds. It validates the mechanism of action, helps optimize for cellular potency, and builds confidence that the observed biological effects are indeed a consequence of modulating the intended target.[1][2]

Core Methodologies for Confirming Target Engagement

We will explore two orthogonal and complementary approaches to confirm target engagement: one biophysical method that assesses direct binding in cells (Cellular Thermal Shift Assay) and one biochemical method that measures the functional consequence of that binding (Kinase Activity Assay).

Cellular Thermal Shift Assay (CETSA): Directly Visualizing Target Binding

CETSA is a powerful technique that allows for the direct measurement of a compound's binding to its target in intact cells or cell lysates.[3][4] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[3]

CETSA is invaluable because it provides direct evidence of a physical interaction between the drug and its target within their native environment. It does not rely on downstream functional readouts, which can be influenced by other pathways. This makes it a definitive test of target occupancy.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., A549, HCC827) treatment 2. Treat Cells (Test Compound, Vehicle, Control Drug) cell_culture->treatment aliquot 3. Aliquot Cells treatment->aliquot heat 4. Heat Aliquots (Temperature Gradient) aliquot->heat lysis 5. Cell Lysis (Freeze-thaw cycles) heat->lysis centrifuge 6. Centrifugation (Separate soluble vs. aggregated protein) lysis->centrifuge sds_page 7. SDS-PAGE centrifuge->sds_page western 8. Western Blot (Probe for Target Protein, e.g., EGFR) sds_page->western quantify 9. Densitometry Analysis western->quantify caption Figure 1. CETSA Experimental Workflow.

Caption: Figure 1. CETSA Experimental Workflow.

This protocol is adapted for an immunoblot-based readout.[5]

  • Cell Culture and Treatment:

    • Culture an appropriate cell line (e.g., A549 for wild-type EGFR, HCC827 for mutant EGFR) to ~80% confluency.

    • Treat cells with the test compound (e.g., a novel pyrido-oxazine), a positive control (e.g., Gefitinib), and a vehicle control (e.g., 0.1% DMSO) for 1-3 hours in a humidified 37°C incubator.[5]

  • Cell Harvesting and Heat Treatment:

    • Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into multiple PCR tubes for each treatment group.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermocycler. Include an unheated control.[4]

    • Cool the samples at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[5]

    • To separate the soluble protein fraction from the heat-induced aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[3]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample.

    • Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

  • Data Analysis:

    • Quantify the band intensity for each temperature point using densitometry software.

    • Normalize the intensity of each heated sample to the unheated control for that treatment group.

    • Plot the normalized intensity versus temperature to generate a melting curve. A rightward shift in the curve for the compound-treated group compared to the vehicle control indicates target stabilization and engagement.

Biochemical Kinase Assay: Measuring Functional Inhibition

While CETSA confirms binding, a biochemical kinase assay confirms that this binding leads to the intended functional outcome—inhibition of the enzyme's catalytic activity. Assays like the ADP-Glo™ Kinase Assay are industry standards for this purpose.

This assay directly measures the enzymatic activity of the target kinase.[7] It provides a quantitative measure of potency (e.g., IC50 value) and is essential for structure-activity relationship (SAR) studies. Performing this assay is a critical step to ensure the compound not only binds but also functions as an inhibitor.

Caption: Figure 2. Biochemical Kinase Assay Workflow.

This protocol is adapted from Promega's technical manual for the ADP-Glo™ assay.[7]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[7]

    • Prepare serial dilutions of the test compound, positive control (e.g., Gefitinib), and vehicle control in the kinase buffer.

    • Prepare a solution of recombinant EGFR enzyme in kinase buffer.

    • Prepare a solution containing the kinase substrate (e.g., a poly(Glu,Tyr) peptide) and ATP at a concentration close to the Km,app of the enzyme.

  • Kinase Reaction:

    • Add 1 µL of each compound dilution to the wells of a 384-well plate.

    • Add 2 µL of the EGFR enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.[7]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP and uses the new ATP to generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Comparative Data Analysis: A Case Study with Pyrido-Oxazine EGFR Inhibitors

To illustrate the application of these methods, we will analyze hypothetical but realistic data for a novel pyrido[2,3-b][5][8]oxazine compound, which we'll call PO-1 . We will compare its performance against established EGFR inhibitors, Gefitinib (a first-generation reversible inhibitor) and Osimertinib (a third-generation irreversible inhibitor), as well as a structurally related but inactive compound as a negative control.[1][9][10]

EGFR Signaling Pathway Context

Understanding the target's role is crucial for interpreting functional data. EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, triggering multiple downstream pathways that drive cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[8][11][12] Our test compounds aim to block this initial phosphorylation event.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P STAT3 STAT3 EGFR->STAT3 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, etc. ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation PO1 PO-1 (Test Compound) PO1->EGFR Gefitinib Gefitinib (Control) Gefitinib->EGFR caption Figure 3. Simplified EGFR Signaling Pathway.

Caption: Figure 3. Simplified EGFR Signaling Pathway.

Data Summary Tables

Table 1: Biochemical Kinase Inhibition Data

CompoundTargetIC50 (nM)Notes
PO-1 EGFR (WT)15Potent inhibition of wild-type EGFR.
Gefitinib EGFR (WT)25Reference first-generation inhibitor.[9]
Osimertinib EGFR (T790M)<1Potent against resistance mutation.[1]
Inactive Control EGFR (WT)>10,000Lacks inhibitory activity.

Data for PO-1 is hypothetical. Literature values are cited for controls.

Table 2: Cellular Target Engagement & Anti-proliferative Activity

CompoundCETSA Thermal Shift (ΔTm in °C)Cell Proliferation IC50 (nM, A549 cells)
PO-1 +4.285
Gefitinib +3.8100
Osimertinib +5.5 (covalent)50
Inactive Control No Shift>20,000

Data for PO-1 is hypothetical. A positive thermal shift confirms target engagement in the cellular environment.

Interpretation of Results

The data presented in Tables 1 and 2 provide a multi-faceted view of compound performance.

  • PO-1 shows strong biochemical potency (IC50 = 15 nM), which is slightly better than the reference compound Gefitinib.

  • Crucially, the CETSA data confirms that PO-1 engages EGFR in intact cells, indicated by a significant thermal shift of +4.2°C. This builds confidence that the anti-proliferative activity is on-target.

  • The cellular anti-proliferative IC50 for PO-1 (85 nM) is more potent than Gefitinib, correlating well with its biochemical activity and confirmed target engagement.

  • The Inactive Control shows no activity in any assay, serving as a crucial baseline and demonstrating the specificity of the other compounds.

  • Osimertinib serves as a benchmark for a highly potent, next-generation inhibitor, showing a large thermal shift characteristic of its covalent binding mechanism.

By employing this dual-assay approach, we can confidently conclude that our novel compound, PO-1 , enters the cell, binds to its intended target, EGFR, and executes its inhibitory function, leading to a downstream anti-proliferative effect. This robust validation is the bedrock upon which further preclinical and clinical development can be built.

References

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Crews, C. M. (2026, January 13). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Dayalan Naidu, S., et al. (2022, April 13). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. Retrieved from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Ciardiello, F., et al. (2014). Novel small molecule EGFR inhibitors as candidate drugs in non-small cell lung cancer. OncoTargets and Therapy, 7, 1117–1129. Retrieved from [Link]

  • Al-Hadiya, A., et al. (2025, May 7). Targeting the Inactive Conformation of the Epidermal Growth Factor Receptor Identifies EG31: A Novel Small Molecule Inhibitor Effective Against Normal and 5-Fluorouracil-Resistant Triple Negative Breast Cancer Cells. PMC. Retrieved from [Link]

  • Deshmukh, S., et al. (2025, November 16). Novel pyrido[2,3-b][5][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Retrieved from [Link]

  • Howes, J. M., & Mason, M. (2024, May 6). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. ResearchGate. Retrieved from [Link]

  • Lee, C. K., et al. (2017, June 28). Comparison of gefitinib as first- and second-line therapy for advanced lung adenocarcinoma patients with positive exon 21 or 19 del epidermal growth factor receptor mutation. Taylor & Francis Online. Retrieved from [Link]

  • Promega Connections. (2025, July 15). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Retrieved from [Link]

  • Addgene. (2023, March 28). Western Blot Protocol [Video]. YouTube. Retrieved from [Link]

Sources

assessing the selectivity of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing the Selectivity of Novel Inhibitors: A Case Study with 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable therapeutic candidate is paved with rigorous scientific evaluation. Among the most critical milestones in this process is the comprehensive assessment of its selectivity. A highly selective compound interacts primarily with its intended biological target, minimizing off-target effects that can lead to toxicity and unforeseen side effects. This guide provides a framework for assessing the selectivity of a novel compound, using the hypothetical case of 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one .

For the purpose of this guide, we will postulate that preliminary screening has identified 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one as a potential inhibitor of Myeloperoxidase (MPO) . MPO is a heme-containing peroxidase primarily expressed in neutrophils and monocytes, playing a crucial role in the innate immune response.[1] However, aberrant MPO activity is implicated in the pathology of various inflammatory diseases and cardiovascular conditions, making it a compelling therapeutic target.[2][3][4] This guide will detail the experimental workflow to rigorously define the selectivity profile of our lead compound against this target.

The Logic of Selectivity Profiling: A Multi-pronged Approach

A robust assessment of inhibitor selectivity cannot rely on a single experiment. Instead, it requires a tiered approach that builds a comprehensive picture of the compound's biological interactions. The rationale is to move from confirming on-target activity to systematically searching for off-target interactions and finally, to validating these findings in a cellular context.

Our experimental design rests on three pillars:

  • Primary Target Engagement: Does the compound potently and specifically interact with the intended target (MPO) in a controlled, in vitro setting?

  • Broad Off-Target Profiling: What is the compound's activity against a wide range of other biologically relevant proteins, particularly those with structural similarities to the primary target?

  • Cellular Validation: Does the compound exhibit on-target effects in a more complex biological system (i.e., cells) at concentrations where it is not broadly cytotoxic?

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation A Primary Target Assay (e.g., MPO Inhibition Assay) B Broad Off-Target Screening (e.g., Kinase Panel, GPCR Panel) A->B Confirm on-target potency C Cell-Based On-Target Assay (e.g., Cellular MPO Activity) B->C Identify potential off-targets D Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) C->D Correlate activity with viability E Selectivity Profile Established D->E Determine therapeutic window MPO_Pathway cluster_0 Neutrophil Activation cluster_1 MPO-Mediated Oxidation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil activates MPO MPO Release Neutrophil->MPO HOCl Hypochlorous Acid (HOCl) Reactive Oxidant MPO->HOCl catalyzes H2O2 H₂O₂ Chloride Cl⁻ Pathogen_Damage Pathogen Clearance HOCl->Pathogen_Damage Oxidative Damage Tissue_Damage Inflammatory Disease HOCl->Tissue_Damage Host Tissue Damage Inhibitor 6-Nitro-2H-pyrido [3,2-B]oxazin-3(4H)-one Inhibitor->MPO inhibits

Figure 2: The role of MPO in inflammation and the hypothetical point of intervention for our inhibitor.

Conclusion

This guide has outlined a comprehensive and logically structured approach to assessing the selectivity of a novel compound, using the hypothetical inhibitor 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one as an example. By integrating in vitro biochemical assays, broad off-target screening, and cell-based validation, researchers can build a robust selectivity profile. This profile is essential for guiding further preclinical development, anticipating potential toxicities, and ultimately, determining the therapeutic potential of a new chemical entity. The principles and protocols described herein are fundamental to the field of drug discovery and serve as a roadmap for the rigorous evaluation of any novel inhibitor.

References

  • Deshmukh, S. et al. (2024). Novel pyrido[2,3-b]o[5][6]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 2,2-dimethyl-6-nitro-2H,3H,4H-pyrido[3,2-b]o[5][6]xazin-3-one. National Center for Biotechnology Information. Retrieved from: [Link]

  • Deshmukh, S. et al. (2024). Novel pyrido[2,3- b]o[5][6]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. Retrieved from: [Link]

  • ACS Medicinal Chemistry Letters. (2018). High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. Retrieved from: [Link]

  • Chan, C. T. et al. (2019). Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque. Redox Biology. Retrieved from: [Link]

  • Chen, Y. et al. (2022). Discovery of 2H-benzo[b]o[5][6]xazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry. Retrieved from: [Link]

  • Davis, M. I. et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. Retrieved from: [Link]

  • Chan, D. et al. (2019). Inhibition of MPO (Myeloperoxidase) Attenuates Endothelial Dysfunction in Mouse Models of Vascular Inflammation and Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from: [Link]

  • Wikipedia. (n.d.). ELOM-080. Retrieved from: [Link]

  • Al-Suwailem, L. et al. (2023). Functional Molecular Plasma Biomarkers of Inflammation and Repair in Kidney Disease Progression in Gum Arabica Modality of CKD. MDPI. Retrieved from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-Nitro-2H-pyrido[3,2-B]oxazin-3(4H)-one

A Senior Application Scientist's Guide to Handling 6-Nitro-2H-pyrido[3,2-B][1][2]oxazin-3(4H)-one

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. 6-Nitro-2H-pyrido[3,2-B][1][2]oxazin-3(4H)-one, a heterocyclic compound, belongs to a class of molecules with significant interest in medicinal chemistry due to the bioactive nature of the pyridazinone scaffold.[3][4] However, the introduction of a nitro functional group necessitates a heightened level of caution. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the safety of laboratory personnel.

Hazard Identification and Risk Assessment: Understanding the "Why"

Therefore, we must operate under the assumption that 6-Nitro-2H-pyrido[3,2-B][1][2]oxazin-3(4H)-one presents multiple hazards.

Potential Hazard Classification GHS Category Rationale / Source
Skin Corrosion / IrritationCategory 2Based on data for the parent heterocycle and nitro-analogs.[1][2]
Serious Eye Damage / IrritationCategory 2Based on data for the parent heterocycle and nitro-analogs.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)Based on data for the parent heterocycle.[2]
Acute Toxicity (Oral, Dermal, Inhalation)Likely Category 4Based on data for a dimethylated nitro-analog, indicating potential harm if swallowed, inhaled, or in contact with skin.[6]
Explosive PotentialUnclassified, but a known risk for many nitro compounds.[7]General knowledge for aromatic nitro compounds.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the identified risks. This is not merely a checklist but a system designed to prevent exposure through all potential routes.

Eye and Face Protection
  • Primary Equipment: Chemical splash goggles are mandatory at all times. Standard safety glasses do not provide adequate protection from splashes, which are a primary concern.

  • Secondary Equipment: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles.

  • Causality: The compound is presumed to be a serious eye irritant.[1][2] Direct contact could lead to significant damage. Eyewash stations must be readily accessible and tested weekly.[1]

Hand Protection
  • Glove Type: Nitrile gloves are the minimum requirement. Always inspect gloves for tears or pinholes before use.[8]

  • Protocol: Double-gloving is strongly recommended, especially during weighing and transfer operations. The outer glove should be removed and disposed of immediately after the task is complete or if contamination is suspected.

  • Causality: The compound is expected to be a skin irritant and potentially harmful upon dermal contact.[1][6] The use of proper glove removal techniques (without touching the outer surface) is critical to prevent secondary contamination.[8]

Body Protection
  • Primary Garment: A flame-resistant laboratory coat is required. It should be kept clean, fully fastened, with sleeves rolled down.

  • Secondary Garment: For procedures with a higher risk of spills or splashes, a chemical-resistant apron should be worn over the lab coat.[9]

  • Specialized Garments: If handling the compound as a dry powder where dust generation is likely, a low-linting disposable coverall (e.g., Tyvek®) should be considered to prevent contamination of personal clothing.[10]

  • Causality: This protects against skin contact from spills and prevents the transfer of the chemical outside of the laboratory. The flame-resistant property offers a layer of protection against the unlikely but possible ignition of solvents used in the procedure.

Respiratory Protection
  • Engineering Controls First: All work involving this compound, particularly the handling of the solid powder, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Required Respirator: If work outside of a fume hood is unavoidable (a situation that should be prevented through proper experimental design), or during a large spill cleanup, a respirator is required. A minimum of a NIOSH-approved N95 dust mask for nuisance dust is necessary.[5] For higher levels of protection, a respirator with OV/AG/P99 cartridges is recommended.[8]

  • Causality: The compound may cause respiratory irritation and could be harmful if inhaled.[2][6] Avoiding the generation of dust is a primary safety goal.[11]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes risk and ensures procedural consistency.

Gcluster_prepPreparation Phasecluster_handlingHandling Phasecluster_cleanupPost-Handling Phaseprep_area1. Designate Work Area- Inside a certified fume hood.- Clear of clutter.gather_ppe2. Assemble PPE- Goggles, face shield, lab coat, apron.- Double nitrile gloves.prep_area->gather_ppegather_mats3. Gather Materials- Spatulas, weigh paper, vials.- Spill kit, waste containers.gather_ppe->gather_matsweigh4. Weigh Compound- Use anti-static weigh boat.- Minimize dust creation.gather_mats->weightransfer5. Transfer & Dissolve- Keep sash low.- Add solid to solvent slowly.weigh->transferreaction6. Monitor Reaction- Observe for any unexpected changes.- Maintain containment.transfer->reactiondecon7. Decontaminate- Wipe down all surfaces in hood.- Clean glassware.reaction->decondispose_ppe8. Dispose of PPE- Remove outer gloves in hood.- Dispose of all single-use items as hazardous waste.decon->dispose_ppewash9. Personal Hygiene- Remove inner gloves and lab coat.- Wash hands thoroughly.dispose_ppe->washcaptionFig 1: Safe Handling Workflow

Fig 1: Safe Handling Workflow

Disposal Plan: Managing the Waste Stream

Proper disposal is a critical final step in the chemical handling lifecycle. Due to the nitro functional group, this compound and its associated waste must be treated with care.[7]

Key Principles:

  • Never dispose of this chemical down the drain.[7]

  • All waste must be collected in clearly labeled, sealed containers.

  • Empty containers are still considered hazardous and must be disposed of appropriately.[7]

Gcluster_solidSolid Wastecluster_liquidLiquid Wastecluster_sharpsSharps & Glasswarecluster_ppeContaminated PPEstartWaste Generationsolid_waste- Excess Compound- Contaminated Weigh Paper- Gels, etc.start->solid_wasteliquid_waste- Reaction Mixtures- Solvent Rinsesstart->liquid_wastesharps- Contaminated Needles- Pipettes, etc.start->sharpsglass- Empty Vials- Broken Glasswarestart->glassgloves- Glovesstart->glovessolid_containerHazardous SolidWaste Container(Labeled: '6-Nitro...')solid_waste->solid_containerendArrange for Pickup byCertified Waste Contractorsolid_container->endliquid_containerHazardous LiquidWaste Container(Labeled, Segregated)liquid_waste->liquid_containerliquid_container->endsharps_containerSharps Containersharps->sharps_containerglass_containerContaminated GlassDisposal Boxglass->glass_containersharps_container->endglass_container->endppe_containerSolid Waste Bag(Inside Fume Hood)gloves->ppe_containerwipes- Bench Wipeswipes->ppe_containerppe_container->solid_containercaptionFig 2: Waste Disposal Workflow

Fig 2: Waste Disposal Workflow

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]
Eye Contact Immediately rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[12]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
Small Spill (<1g) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area.
Large Spill Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.

By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can confidently work with 6-Nitro-2H-pyrido[3,2-B][1][2]oxazin-3(4H)-one, advancing your research while upholding the highest standards of safety.

References

  • 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine - SAFETY DATA SHEET.
  • Aromatic halogenated amines and nitro-compounds. Croner-i.
  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
  • 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
  • 2,2-dimethyl-6-nitro-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • MSDS of 2H-Pyrido[3,2-b][1][2]oxazin-3(4H)-one. Capot Chemical. Available from:

  • 6-Nitro-4H-benzo[1][2]oxazin-3-one Safety Data Sheets. Echemi. Available from:

  • SAFETY DATA SHEET - 3-Nitro® 20. Zoetis.
  • Dust & Particle Protection PPE | DuPont™ Tyvek® Coveralls. DuPont.
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central, National Institutes of Health. Available from: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available from: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.